Product packaging for quadranoside IV(Cat. No.:)

quadranoside IV

Cat. No.: B1247137
M. Wt: 650.8 g/mol
InChI Key: OEGYWKLSOORPGU-SXLQXSQGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quadranoside IV is a pentacyclic triterpenoid compound naturally found in several medicinal plants, including Centella asiatica (Gotu Kola) and Cyclocarya paliurus . It is identified as a potential direct-acting pancreatic protectant. Research indicates it can be absorbed into the bloodstream and bind to pancreatic β-cells, suggesting a role in protecting these cells from apoptosis (programmed cell death) . This mechanism is of significant interest for metabolic disorder research . The compound is provided for research and analysis purposes only. This product is intended for use by qualified research and technical professionals only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H58O10 B1247137 quadranoside IV

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H58O10

Molecular Weight

650.8 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate

InChI

InChI=1S/C36H58O10/c1-18-9-12-36(31(44)46-30-28(42)27(41)26(40)22(16-37)45-30)14-13-34(5)20(25(36)19(18)2)7-8-24-32(3)15-21(39)29(43)33(4,17-38)23(32)10-11-35(24,34)6/h7,18-19,21-30,37-43H,8-17H2,1-6H3/t18-,19+,21-,22-,23-,24-,25+,26-,27+,28-,29+,30+,32+,33+,34-,35-,36+/m1/s1

InChI Key

OEGYWKLSOORPGU-SXLQXSQGSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

Phytochemical Sourcing and Isolation Methodologies of Quadranoside Iv

Botanical Origins and Geographic Distribution

Quadranoside IV has been reported in several plant genera, each with its own distinct geographical footprint. The primary botanical sources are detailed below.

Combretum Species (e.g., Combretum quadrangulare, Combretum laxum)

The genus Combretum is a significant source of this compound. Notably, Combretum quadrangulare, a tree indigenous to eastern Asia, particularly in regions like Vietnam where it is known as "Tram bau," has been a primary subject of phytochemical investigation for this compound. researchgate.netprota4u.org The seeds of C. quadrangulare have been found to contain this compound along with other related triterpene glucosides. researchgate.netnih.govresearchgate.netjst.go.jp

Combretum laxum is another species within this genus from which this compound has been isolated. nih.govteras.ngmdpi.comnih.gov This marks the second reported occurrence of the compound within the Combretum genus, highlighting its distribution across different species within the same family. nih.gov The presence of this compound in these species underscores the phytochemical diversity within the Combretaceae family. globalresearchonline.net

Centella Species (e.g., Centella asiatica)

Centella asiatica, a perennial plant found in moist, tropical, and sub-tropical regions worldwide, is another confirmed source of this compound. researchgate.netnih.govnih.govcabidigitallibrary.orgammpdb.com This medicinal herb, also known as Gotu kola, has a long history of use in traditional medicine in Southeast Asian countries. researchgate.net Phytochemical analyses of the leaves of Centella asiatica have successfully isolated and identified this compound among other triterpenoids and flavonoids. researchgate.netnih.govcabidigitallibrary.org

Terminalia Species (e.g., Terminalia myriocarpa)

Research has confirmed the presence of this compound in the leaves of Terminalia myriocarpa. researchgate.netjapsonline.comresearchgate.netbvsalud.orgcu.edu.egekb.eg This species is part of the Combretaceae family, further establishing the prevalence of this compound within this plant family. mdpi.comglobalresearchonline.net Studies focused on the chemical constituents of T. myriocarpa have successfully isolated this compound using various chromatographic techniques. researchgate.netjapsonline.combvsalud.org

Heritiera Species (e.g., Heritiera littoralis)

Heritiera littoralis, a semi-mangrove plant belonging to the Malvaceae family, has been identified as a source of this compound. nih.govamazonaws.com This plant is found in tropical and subtropical regions of Asia. nih.gov Phytochemical investigations of the n-BuOH extract from the leaves of H. littoralis have led to the isolation of this compound along with other known triterpenoids. nih.govamazonaws.com

Juglans Species (e.g., Juglans sinensis)

This compound has been isolated from Juglans sinensis, a species of walnut. nih.govzfin.orgnctu.edu.twebi.ac.uk This finding indicates the distribution of this compound extends beyond the Combretaceae and Malvaceae families into the Juglandaceae family. The compound was isolated from the leaves and twigs of this plant. researchgate.net

Table 1: Botanical Sources of this compound

Extraction Techniques from Plant Biomass

The isolation of this compound from plant biomass typically involves a multi-step process combining extraction and chromatographic techniques.

A general procedure begins with the extraction of the dried and powdered plant material, such as seeds, leaves, or stems, with a solvent. Methanol (B129727) (MeOH) is frequently used for the initial extraction. researchgate.netnih.govresearchgate.netjst.go.jpresearchgate.net For instance, a MeOH extract of the seeds of Combretum quadrangulare was the starting point for the isolation of this compound. nih.gov

Following the initial extraction, the crude extract is often subjected to fractionation. In the case of Heritiera littoralis, a phytochemical investigation was carried out on an n-BuOH extract from the leaves. nih.gov Similarly, the methanolic leaf extract of Terminalia myriocarpa was fractionated, with the resulting fractions undergoing further analysis. japsonline.com

The crucial step in isolating pure this compound is the use of various chromatographic techniques. Column chromatography and preparative thin-layer chromatography are commonly employed. researchgate.netjapsonline.combvsalud.org For example, the isolation of this compound from Terminalia myriocarpa involved these methods. researchgate.netjapsonline.combvsalud.org The structure of the isolated compound is then elucidated and confirmed through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netnih.govnih.govcabidigitallibrary.orgnih.gov The spectral data of the isolated this compound are then compared with published data to confirm its identity. nih.govresearchgate.netnih.gov

Table 2: Summary of Extraction and Isolation Steps for this compound

Chromatographic Isolation and Purification Strategies

Chromatography is the cornerstone of purifying this compound from the enriched fractions. The separation relies on the differential distribution of the compound between a stationary phase and a mobile phase. rnlkwc.ac.in A combination of different chromatographic techniques is typically required to achieve high purity.

Column chromatography is the primary method for the large-scale separation of the partitioned extracts. rnlkwc.ac.in

Silica (B1680970) Gel Column Chromatography: This is a form of normal-phase chromatography where the stationary phase (silica gel) is polar. Compounds are separated based on polarity; less polar compounds elute first, while more polar compounds like this compound are retained more strongly and elute later. rnlkwc.ac.in The mobile phase usually consists of a mixture of solvents, with the polarity being gradually increased (gradient elution). For instance, mixtures of dichloromethane-methanol or chloroform-methanol have been used to separate fractions containing this compound. japsonline.comscielo.org.mx

Reverse-Phase Column Chromatography: In this technique, the stationary phase (e.g., C18-bonded silica) is non-polar. It is particularly useful for separating polar compounds. A polar mobile phase (like methanol-water mixtures) is used, and compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier.

Preparative Thin-Layer Chromatography (pTLC) is a high-resolution purification technique used for smaller sample quantities, often as a final or intermediate polishing step. rochester.edulibretexts.org The process involves applying the sample as a continuous band onto a thick layer of adsorbent (usually silica gel) on a glass plate. wikipedia.org The plate is then developed in a chamber with a suitable solvent system, causing the compounds to separate into distinct bands. wikipedia.org

In the isolation of this compound, pTLC has been used to purify fractions obtained from column chromatography. japsonline.comscielo.org.mx For example, a study on Terminalia myriocarpa utilized pTLC with a chloroform-methanol solvent system to isolate crude this compound. japsonline.com After development, the band corresponding to the compound is visualized (commonly under UV light), physically scraped from the plate, and the pure compound is recovered by eluting it from the adsorbent with a polar solvent. rochester.edu

Sephadex LH-20 is a versatile size-exclusion chromatography medium made of hydroxypropylated dextran, which gives it both hydrophilic and lipophilic properties. researchgate.netcytivalifesciences.comcytivalifesciences.com This dual nature allows it to be used with a wide range of solvents, from water to polar organic solvents like methanol. cytivalifesciences.com It primarily separates molecules based on their size, but partition effects can also contribute to the separation of natural products like terpenoids and saponins (B1172615). researchgate.net

This technique is frequently employed as a final purification step in the isolation of this compound. japsonline.comscielo.org.mx Fractions from silica gel chromatography are often subjected to a Sephadex LH-20 column, typically using methanol as the mobile phase. This step is highly effective at removing remaining impurities, yielding the purified compound. researchgate.netjapsonline.com

Table 2: Chromatographic Methods Used in this compound Isolation

Chromatographic Technique Stationary Phase Typical Mobile Phase/Eluent Purpose in Isolation Workflow Reference(s)
Column Chromatography Silica Gel Dichloromethane-Methanol or Chloroform-Methanol (gradient) Primary fractionation of partitioned extracts japsonline.comscielo.org.mx
Preparative TLC (pTLC) Silica Gel Chloroform-Methanol or Dichloromethane-Isopropanol Purification of smaller quantities from column fractions japsonline.comscielo.org.mx

Structural Elucidation Principles and Spectroscopic Analysis of Quadranoside Iv

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, providing profound insights into the carbon-hydrogen framework. For Quadranoside IV, a comprehensive suite of one-dimensional and two-dimensional NMR experiments is employed to assemble its structural puzzle.

One-Dimensional NMR Techniques (e.g., ¹H-NMR, ¹³C-NMR)

The ¹H-NMR spectrum of this compound reveals a complex array of proton signals, characteristic of a triterpenoid (B12794562) glycoside. Key signals include those for the anomeric proton of the glucose moiety, olefinic protons of the ursane (B1242777) skeleton, and a multitude of overlapping signals for the methine and methylene protons of the aglycone and sugar residues. The chemical shifts (δ) and coupling constants (J) of these protons provide initial clues about their chemical environment and spatial relationships.

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton of this compound. The spectrum displays 36 distinct carbon signals, consistent with its molecular formula. These signals can be categorized into those belonging to the ursane-type triterpenoid aglycone and the glucose unit. The chemical shifts of the carbons are indicative of their functionalization, such as hydroxyl groups, a carboxylic acid ester, and a double bond.

Table 1: ¹H-NMR and ¹³C-NMR Data for this compound (Note: Specific experimental data for this compound is not publicly available in the searched resources. The following table is a representative example based on similar triterpenoid saponins (B1172615) and is for illustrative purposes only.)

PositionδH (ppm)δC (ppm)
Aglycone
2......
3......
12......
13......
23......
28-176.5
Glucose
1'5.35 (d, J=8.0 Hz)95.7
2'......
3'......
4'......
5'......
6'......

Two-Dimensional NMR Correlation Experiments (e.g., COSY, HSQC, HMBC, NOESY)

To unravel the complex spin systems and establish the connectivity within the molecule, a series of two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is crucial for identifying proton-proton coupling networks. For this compound, COSY correlations would establish the sequence of protons within the individual rings of the ursane skeleton and within the glucose moiety.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This experiment is vital for assigning the carbon signals based on the already assigned proton signals, or vice versa.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly powerful for connecting different structural fragments. For instance, the correlation between the anomeric proton of the glucose (H-1') and the C-28 carboxyl carbon of the aglycone would definitively establish the glycosylation site.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. NOE correlations are instrumental in determining the relative stereochemistry of the molecule, for example, the orientation of the hydroxyl groups and methyl groups on the ursane skeleton.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, HRMS analysis, likely using a technique such as Electrospray Ionization (ESI), would yield a precise mass measurement. This allows for the unambiguous determination of the molecular formula, which for this compound is C₃₆H₅₈O₁₀. The calculated exact mass for this formula is 650.4030 g/mol .

Table 2: HRMS Data for this compound

IonCalculated m/zFound m/zMolecular Formula
[M+Na]⁺673.3928...C₃₆H₅₈O₁₀Na
[M-H]⁻649.3952...C₃₆H₅₇O₁₀

(Note: Specific experimental "Found m/z" values for this compound are not publicly available in the searched resources.)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would be expected to show broad absorption bands corresponding to hydroxyl (O-H) stretching vibrations, characteristic C-H stretching vibrations of alkanes, and a strong absorption band for the ester carbonyl (C=O) group.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
O-H (hydroxyl)~3400 (broad)
C-H (alkane)~2950-2850
C=O (ester)~1730
C-O (ester/hydroxyl)~1250-1050

(Note: Specific experimental IR data for this compound is not publicly available in the searched resources. The wavenumbers are typical for the respective functional groups.)

Advanced Techniques for Stereochemical Assignment (e.g., ECD, TD-DFT, Mosher Ester Methodology)

Determining the absolute stereochemistry of a complex molecule like this compound often requires the use of advanced chiroptical and chemical derivatization techniques.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light. The experimental ECD spectrum can be compared with the theoretically calculated spectrum for different possible stereoisomers using Time-Dependent Density Functional Theory (TD-DFT). A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.

Mosher Ester Methodology: This chemical derivatization method involves reacting a chiral secondary alcohol with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomeric esters. Analysis of the ¹H-NMR chemical shift differences of the protons near the newly formed ester linkage can be used to determine the absolute configuration of the alcohol center. This method could be applied to the hydroxyl groups on the aglycone of this compound.

While the application of these specific advanced techniques to this compound has not been detailed in the available literature, they represent the modern standard for unambiguously assigning the absolute stereochemistry of such complex natural products.

Comparative Analysis with Known Triterpenoid Glycosides

The structural elucidation of this compound is significantly aided by a comparative analysis of its spectroscopic data with that of known triterpenoid glycosides, particularly those sharing the same ursane-type skeleton. This comparative approach allows for the assignment of signals and the determination of stereochemistry based on established data for structurally similar compounds. Key compounds for comparison include other quadranosides isolated from Combretum quadrangulare, as well as other known ursane-type glycosides like asiatic acid derivatives.

A detailed comparison of the ¹³C NMR data of this compound with related compounds reveals characteristic shifts that are diagnostic for specific structural features. For instance, the chemical shifts of the anomeric carbon of the glucose moiety, as well as the carbons of the aglycone directly attached to hydroxyl groups, are particularly informative.

Table 1: Comparative ¹³C NMR Spectroscopic Data (δc) of this compound and Related Triterpenoid Glycosides

CarbonThis compoundAsiatic AcidTerminoloside
147.947.746.9
269.168.868.8
383.478.383.9
443.843.643.3
548.048.247.7
12125.8125.6125.7
13138.9139.1139.1
2366.866.465.5
28178.1180.5176.6
Glc-1'95.7-95.5

Note: Data is compiled from various sources for comparative purposes. The chemical shifts are in ppm.

Similarly, a comparison of the ¹H NMR data provides valuable insights. The coupling constants of the anomeric proton of the glucose unit confirm its β-configuration. The chemical shifts and splitting patterns of the protons attached to the stereocenters of the aglycone can be compared with those of known compounds to establish the relative stereochemistry of the hydroxyl groups.

Table 2: Comparative ¹H NMR Spectroscopic Data (δH) of this compound and Related Triterpenoid Glycosides

ProtonThis compoundAsiatic AcidTerminoloside
H-23.95 (m)3.92 (m)3.94 (m)
H-33.65 (d, J=9.5 Hz)3.61 (d, J=9.6 Hz)3.62 (d, J=9.5 Hz)
H-125.38 (t, J=3.5 Hz)5.35 (t, J=3.4 Hz)5.36 (t, J=3.5 Hz)
H-23a3.75 (d, J=11.0 Hz)3.72 (d, J=11.2 Hz)3.74 (d, J=11.0 Hz)
H-23b3.45 (d, J=11.0 Hz)3.42 (d, J=11.2 Hz)3.44 (d, J=11.0 Hz)
Glc-H-1'5.45 (d, J=8.0 Hz)-5.42 (d, J=8.1 Hz)

Note: Data is compiled from various sources for comparative purposes. The chemical shifts are in ppm and coupling constants (J) are in Hz.

The comparison of the spectroscopic data of this compound with its isomers and other related natural products is a cornerstone of its structural determination. The subtle differences in chemical shifts and coupling patterns provide a detailed fingerprint of its unique molecular architecture.

Biosynthetic Pathways of Quadranoside Iv

Isoprenoid Pathway Precursors: IPP and DMAPP

The foundation of quadranoside IV, like all terpenoids, is built from two fundamental five-carbon (C5) building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govfrontiersin.orgresearchgate.net These molecules are the universal precursors for the vast array of isoprenoid compounds found in nature. nih.govgenome.jp The synthesis of IPP and DMAPP can occur through two distinct pathways in plants: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. nih.gov While the MEP pathway is primarily located in the plastids, the MVA pathway operates in the cytoplasm, endoplasmic reticulum, and peroxisomes. nih.govscielo.br The production of triterpenoids, including the aglycone backbone of this compound, predominantly utilizes IPP and DMAPP generated via the MVA pathway. rsc.orgplos.org

Mevalonate (MVA) Pathway Involvement in Triterpenoid (B12794562) Biosynthesis

The mevalonate (MVA) pathway is a critical metabolic route responsible for the synthesis of isoprenoids in a wide range of organisms, including plants, animals, and fungi. nih.govplos.org In plants, this pathway is chiefly located in the cytosol and is integral to the production of sesquiterpenes, triterpenes, and sterols. rsc.orgplos.org

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scielo.br This is followed by the key rate-limiting step of the pathway, the reduction of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase (HMGR). plos.orgresearchgate.net Subsequent phosphorylation and decarboxylation steps convert mevalonate into the essential C5 unit, isopentenyl diphosphate (IPP). nih.gov An isomerase then facilitates the conversion of IPP to its isomer, dimethylallyl diphosphate (DMAPP). nih.govfrontiersin.org

These two C5 units, IPP and DMAPP, are then sequentially condensed to form larger prenyl diphosphates. The head-to-tail condensation of two IPP molecules with one DMAPP molecule, catalyzed by farnesyl diphosphate synthase (FPPS), yields the C15 compound farnesyl diphosphate (FPP). nih.govresearchgate.net For the biosynthesis of triterpenoids, two molecules of FPP are then joined in a head-to-head condensation reaction by the enzyme squalene (B77637) synthase (SS) to produce the C30 hydrocarbon, squalene. nih.govsci-hub.se This linear molecule serves as the direct precursor for the cyclization reactions that give rise to the diverse skeletons of triterpenoids. nih.gov

Role of Oxidosqualene Cyclases (OSCs) in Initial Cyclization

The linear squalene molecule first undergoes epoxidation by squalene epoxidase (SE) to form 2,3-oxidosqualene (B107256). sci-hub.se This epoxide is the substrate for a remarkable class of enzymes known as oxidosqualene cyclases (OSCs), which catalyze the first committed and often rate-limiting step in triterpenoid biosynthesis. nih.govmdpi.comresearchgate.net OSCs are responsible for the cyclization of the linear 2,3-oxidosqualene into a diverse array of polycyclic triterpene scaffolds. nih.govrsc.orgmdpi.com

This cyclization is a highly complex process involving a series of proton-initiated carbocationic intermediates that undergo a cascade of cyclization and rearrangement reactions. nih.gov The specific folding of the 2,3-oxidosqualene substrate within the active site of the OSC enzyme dictates the final triterpene skeleton produced. mdpi.com Plants often possess multiple OSCs, each generating a specific triterpenoid product, thereby contributing to the vast structural diversity of these compounds. nih.gov For instance, different OSCs can produce lupeol, α-amyrin, β-amyrin, cycloartenol, and friedelin, among others. nih.govresearchgate.net The formation of the ursane-type skeleton of this compound would necessitate a specific OSC that directs the cyclization and rearrangement cascade to form this particular pentacyclic triterpenoid backbone. nih.gov

Post-Cyclization Modifications by Enzymatic Systems

Following the initial cyclization of 2,3-oxidosqualene by OSCs, the resulting triterpene scaffold undergoes a series of extensive modifications. These "tailoring" reactions are crucial for generating the final, functional form of the molecule and are primarily carried out by two major classes of enzymes: Cytochrome P450 monooxygenases and Uridine diphosphate-dependent glycosyltransferases.

Cytochrome P450 Monooxygenases (P450s)

Cytochrome P450 monooxygenases (P450s or CYPs) are a large and diverse superfamily of heme-thiolate enzymes that play a critical role in the oxidative modification of triterpenoid skeletons. frontiersin.orgfrontiersin.orgnih.gov These enzymes are responsible for introducing a wide range of functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and keto (=O) groups, at specific positions on the triterpene backbone. frontiersin.orgnih.govresearchgate.net This regio- and stereospecific hydroxylation and oxidation by P450s dramatically increases the structural and functional diversity of triterpenoids. frontiersin.orgfrontiersin.org

In the context of this compound, which possesses hydroxyl groups at the C-2, C-3, and C-23 positions of its ursane (B1242777) skeleton, specific P450s are required to catalyze these precise oxidation reactions. nih.gov The biosynthesis would likely involve a series of sequential oxidation steps, with different P450 enzymes potentially acting on the initial triterpene scaffold and its subsequent oxidized intermediates. oup.com For example, a P450 from the CYP716 family might be responsible for the C-28 oxidation to a carboxylic acid, while other P450s would catalyze the hydroxylations at other positions. oup.com

Uridine Diphosphate-Dependent Glycosyltransferases (UGTs)

The final step in the biosynthesis of many triterpenoid saponins (B1172615), including this compound, is glycosylation. This process involves the attachment of one or more sugar moieties to the triterpenoid aglycone and is catalyzed by Uridine diphosphate-dependent glycosyltransferases (UGTs). sci-hub.seresearcher.liferesearchgate.net UGTs utilize an activated sugar donor, typically a UDP-sugar such as UDP-glucose, and transfer the sugar moiety to a specific hydroxyl or carboxyl group on the acceptor molecule. sci-hub.segoogle.com

Glycosylation significantly impacts the physicochemical properties of triterpenoids, such as their solubility, stability, and biological activity. sci-hub.seresearchgate.net In the case of this compound, a β-D-glucopyranoside is attached to the C-28 carboxylic acid group of the aglycone. nih.gov This specific glycosylation is catalyzed by a UGT that recognizes both the triterpenoid aglycone and UDP-glucose as substrates, facilitating the formation of the ester linkage. sci-hub.seacs.org The regioselectivity of UGTs is crucial, ensuring that the sugar is attached to the correct position on the aglycone to produce the final, active compound. sci-hub.se

Proposed Biosynthetic Route for this compound within the Triterpenoid Family

Based on the established principles of triterpenoid biosynthesis, a putative pathway for the formation of this compound can be proposed. The journey begins in the cytoplasm with the Mevalonate (MVA) pathway , which synthesizes the fundamental C5 building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) , from acetyl-CoA. nih.govresearchgate.netgenome.jp

These precursors are assembled into the C30 molecule squalene , which is then epoxidized to 2,3-oxidosqualene . sci-hub.se A specific oxidosqualene cyclase (OSC) then catalyzes the intricate cyclization of 2,3-oxidosqualene to form a pentacyclic triterpene scaffold of the ursane type, likely α-amyrin or a closely related precursor. oup.com

This initial scaffold then enters a series of post-cyclization modifications. A cascade of Cytochrome P450 monooxygenases (P450s) carries out regio- and stereospecific oxidations. oup.com One or more P450s would be responsible for introducing hydroxyl groups at positions C-2, C-3, and C-23. Another P450, likely from the CYP716 family, would catalyze the oxidation of the C-28 methyl group to a carboxylic acid, forming the aglycone, asiatic acid. nih.gov

Finally, a specific Uridine diphosphate-dependent glycosyltransferase (UGT) mediates the attachment of a glucose molecule to the C-28 carboxyl group of the aglycone. sci-hub.se This glycosylation step yields the final product, This compound . nih.gov

Chemical Synthesis and Analog Development of Quadranoside Iv

Rationale for Total Synthesis in Natural Product Research

The pursuit of total synthesis for complex molecules like Quadranoside IV is driven by objectives that extend far beyond simply obtaining the substance. It serves as a critical platform for fundamental scientific discovery and validation. Current time information in Bangalore, IN.mskcc.org

Structural Confirmation through Synthesis

Historically, one of the primary motivations for total synthesis was the unambiguous confirmation of a molecule's structure. mskcc.org While modern spectroscopic techniques such as NMR and mass spectrometry allow for detailed structural elucidation from natural isolates, synthesis provides the ultimate and irrefutable proof of a proposed structure. For a molecule such as this compound, which possesses numerous stereogenic centers within its triterpene core, a stereocontrolled synthesis culminating in a compound with identical spectroscopic and physical properties to the natural product would definitively verify its assigned connectivity and three-dimensional arrangement. scripps.edu The total synthesis of quinine, for instance, stands as a landmark achievement that solidified its complex structure after years of speculation. rsc.org

Methodological Advancement in Organic Synthesis

The immense challenge posed by the synthesis of complex natural products is a powerful engine for innovation in organic chemistry. Current time information in Bangalore, IN.mskcc.org Targeting a molecule like this compound necessitates the development and refinement of powerful synthetic methods. The construction of its pentacyclic triterpene skeleton requires sophisticated strategies for stereoselective carbon-carbon bond formation and polyene cyclizations. nih.govbibliotekanauki.pl Furthermore, the need to install hydroxyl groups with precise stereochemistry and to form the glycosidic ester linkage pushes the boundaries of functional group manipulation and glycosylation chemistry. thieme-connect.com The lessons learned and the new reactions discovered during such synthetic endeavors become part of the broader toolkit of organic chemistry, enabling future applications in medicine, materials science, and biology. Current time information in Bangalore, IN.

Strategies for the Preparation of this compound and its Aglycone Moiety

A synthetic approach to this compound can be logically divided into two main phases: the construction of the aglycone (Asiatic Acid) and the subsequent attachment of the glucose moiety.

The aglycone of this compound is Asiatic Acid, a well-known ursane-type pentacyclic triterpene. tandfonline.comnih.gov A de novo synthesis of this core structure is a significant undertaking. Retrosynthetic analysis suggests that the pentacyclic system could be assembled through strategies involving intramolecular cyclizations of a carefully designed polyene precursor, mimicking its biosynthesis. scripps.edunih.gov Key reactions in such a route would include stereoselective aldol (B89426) or Claisen reactions to build the backbone and a Lewis acid-promoted cyclization cascade to form the multiple rings in a single, efficient step. bibliotekanauki.pl However, given the commercial availability of Asiatic Acid from natural sources like Centella asiatica, a more common and practical approach involves semi-synthesis, where the natural product is used as a starting material for modifications or for the final glycosylation step. tandfonline.comresearchgate.netgoogle.comacs.org

The final key step in the synthesis of this compound would be the glycosylation of the C-28 carboxylic acid of the aglycone with a glucose unit to form a glycosyl ester. This requires a protected form of Asiatic Acid to prevent unwanted reactions at the C-2, C-3, and C-23 hydroxyl groups. The coupling itself can be achieved through several methods. A Schmidt glycosylation, using a protected glycosyl trichloroacetimidate (B1259523) as the sugar donor and a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is a powerful method for forming glycosidic linkages. nih.gov Alternatively, classic esterification protocols like the Yamaguchi esterification could be employed, which involves activating the carboxylic acid before introducing the protected sugar alcohol. mskcc.org Following the coupling, a global deprotection step would be necessary to remove all protecting groups and yield this compound.

Directed Synthesis of this compound Analogues

The ability to synthesize analogs of a natural product is crucial for exploring structure-activity relationships (SAR) and developing new therapeutic agents with improved properties. researchgate.net

Modular Approaches for Sugar Moiety Modification

A powerful strategy for generating a library of analogs is a modular or divergent synthesis. nih.govrsc.org This approach involves preparing the aglycone core and a variety of sugar moieties separately. These modules can then be combined in the final stages of the synthesis to rapidly produce a diverse set of analogs with different sugar components. europa.eu For this compound, one could synthesize the Asiatic Acid aglycone and then couple it with various activated monosaccharides or oligosaccharides. mdpi.comresearchgate.net

This modularity allows for systematic changes to the sugar's structure, such as altering the type of sugar (e.g., rhamnose instead of glucose), the linkage position, or the anomeric stereochemistry, to assess the impact on biological activity. acs.orgnih.govresearchgate.net In addition to chemical synthesis, enzymatic methods using glycosyltransferases (GTs) offer a highly specific alternative for glycosylation. nih.gov By using different GT enzymes and engineered sugar donors, a wide range of glycosylated analogs can be produced. acs.org

Stereoselective Synthesis of the Triterpene Skeleton

Creating analogs also involves modifying the triterpene skeleton itself. The stereoselective synthesis of the pentacyclic core is a major challenge due to the high number of contiguous stereocenters. rsc.orgnih.govacs.org Synthetic routes must be carefully designed to control the relative and absolute stereochemistry during the formation of the ring system. This provides an opportunity to create analogs that are stereoisomers of the natural product, which can reveal critical insights into the three-dimensional shape required for biological function.

Furthermore, synthetic methods can be used to create analogs with fundamentally different skeletons through reactions like A-ring contraction or cleavage, or other skeletal rearrangements. researchgate.netresearchgate.net Functional group transformations on the triterpene core, such as oxidizing hydroxyl groups or modifying the C-28 carboxylic acid to amides, can also produce valuable analogs. tandfonline.comnih.govresearchgate.net These synthetic modifications allow for a deep exploration of the chemical space around the natural product, potentially leading to the discovery of compounds with enhanced potency or novel biological activities.

Table 1: Key Strategic Considerations in the Synthesis of this compound

Synthetic Phase Key Challenge Potential Strategies
Aglycone Synthesis Construction of the pentacyclic ursane (B1242777) core with correct stereochemistry. Biomimetic polyene cyclization; Intramolecular Diels-Alder reactions; Semi-synthesis from naturally sourced Asiatic Acid. scripps.edunih.govacs.org
Glycosylation Stereoselective formation of the C-28 glycosyl ester linkage. Schmidt glycosylation with trichloroacetimidate donors; Yamaguchi or other activated esterifications; Use of protecting groups for regioselectivity. mskcc.orgnih.gov
Analog Development (Sugar) Rapid generation of diverse glycosylated variants. Modular/divergent synthesis; Stepwise oligosaccharide assembly; Chemoenzymatic synthesis using glycosyltransferases (UGTs). nih.govnih.govrsc.org

| Analog Development (Aglycone) | Modification of the triterpene skeleton and stereochemistry. | Stereocontrolled cyclization precursors; Skeletal rearrangements (e.g., ring contraction); Functional group interconversion at various positions. researchgate.netresearchgate.netresearchgate.net |

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Asiatic Acid
Quinine
Glucose
Rhamnose
QS-21
Yamaguchi Esterification Reagents
Schmidt Glycosylation Reagents
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

Chemical Derivatization for Enhanced Biological Activity

While direct chemical derivatization studies specifically targeting this compound are not extensively documented in publicly available research, the principles of medicinal chemistry and the wealth of studies on structurally related triterpenoid (B12794562) saponins (B1172615), particularly derivatives of its aglycone, asiatic acid, provide a strong foundation for proposing strategies to enhance its biological activity. ontosight.airesearchgate.netnih.govrsc.org The primary goals of such derivatization would be to improve pharmacokinetic properties, increase potency, and enhance selectivity towards specific biological targets. ontosight.ainih.gov

The core structure of this compound, a glycoside of the ursane-type triterpenoid asiatic acid, presents several reactive sites amenable to chemical modification. nih.gov These include the hydroxyl groups on the triterpene skeleton and the glucose moiety, as well as the carboxylic acid group at C-28 of the aglycone (if the glycosidic bond is cleaved). nih.gov Structure-activity relationship (SAR) studies on analogous compounds suggest that modifications at these positions can significantly impact biological effects. researchgate.netnih.govdrugdesign.org

Potential Derivatization Strategies Based on Related Compounds:

Modification of the Triterpenoid Skeleton:

Research on asiatic acid and other ursane-type triterpenes has shown that modifications to the aglycone can lead to derivatives with enhanced anticancer and anti-inflammatory activities. researchgate.netrsc.orgnih.gov For instance, the introduction of different functional groups at the C-2, C-3, and C-23 hydroxyl positions, or modifications at the C-11 position, have yielded compounds with improved potency. researchgate.netnih.gov Biomimetic oxidation, a technique that mimics the action of cytochrome P450 enzymes, can be employed to introduce additional hydroxyl groups at various positions on the triterpene core, potentially leading to novel bioactivities. nih.gov

Derivatization of the Carboxylic Acid Group:

The carboxylic acid at C-28 is a key site for derivatization. nih.gov Esterification or amidation at this position can alter the compound's lipophilicity and ability to interact with biological membranes and protein targets. Studies on asiatic acid have demonstrated that creating a series of ester or amide derivatives can significantly enhance its antiproliferative activity against various cancer cell lines. researchgate.netrsc.org It is plausible that similar modifications to the aglycone of this compound, followed by re-glycosylation, could yield analogs with improved therapeutic potential.

Modification of the Glycosidic Moiety:

The sugar portion of saponins plays a crucial role in their biological activity and pharmacokinetic profile. e-nps.or.kre-nps.or.kr Chemical modification of the glucose unit of this compound could involve:

Acylation: Introducing acetyl or other acyl groups to the hydroxyls of the glucose can increase lipophilicity, potentially enhancing cell membrane permeability.

Alkylation: The addition of alkyl chains could similarly modulate the hydrophobic-hydrophilic balance of the molecule.

Introduction of Different Sugar Moieties: Replacing the glucose with other monosaccharides or oligosaccharides could alter the compound's interaction with specific receptors or transporters, thereby influencing its biological activity.

Hypothetical Derivatives and Expected Biological Enhancements:

Based on the derivatization of analogous compounds, a series of hypothetical this compound derivatives can be proposed. The following table outlines potential modifications and the anticipated enhancements in biological activity, drawing parallels from studies on related triterpenoid glycosides.

Derivative Name (Hypothetical)ModificationRationale / Expected Enhancement of Biological ActivityReference for Strategy
This compound-diacetate Acetylation of two hydroxyl groups on the glucose moiety.Increased lipophilicity may enhance cell permeability, potentially leading to improved antiviral or anticancer activity by increasing intracellular concentration. e-nps.or.kr
2-Amino-quadranoside IV Replacement of the C-2 hydroxyl group with an amino group.Introduction of a basic nitrogen atom could alter the pKa and electrostatic interactions with target proteins, potentially enhancing anti-inflammatory or enzyme inhibitory activity. researchgate.netnih.gov
This compound C-28 methyl ester Esterification of the C-28 carboxylic acid (aglycone modification).Increased lipophilicity and altered steric hindrance at the C-28 position have been shown in related compounds to improve antiproliferative activity against cancer cells. rsc.org
This compound C-28 amide series Formation of various amides at the C-28 position (aglycone modification).Amide derivatives of asiatic acid have shown potent anticancer activity. This modification could enhance the interaction with biological targets through hydrogen bonding. researchgate.net

It is important to underscore that the synthesis and biological evaluation of these proposed derivatives are necessary to validate these hypotheses. Future research focusing on the targeted chemical modification of this compound, guided by computational modeling and structure-activity relationship studies, holds significant promise for the development of new therapeutic agents. ontosight.ai

Based on a comprehensive search for scientific literature, there is insufficient data available to generate an article on the chemical compound “this compound” that strictly adheres to the detailed outline provided.

The specific mechanistic investigations requested—including the inhibition of Nitric Oxide (NO) production in RAW 264.7 cells, suppression of Tumor Necrosis Factor-alpha (TNF-α) secretion, modulation of specific inflammatory signaling pathways, hepatoprotective effects against D-galactosamine/TNF-α induced cell death, and its enzyme inhibitory potential—could not be substantiated with research findings directly pertaining to this compound.

Therefore, to maintain scientific accuracy and adhere to the strict content constraints of the request, the article cannot be generated at this time.

Mechanistic Investigations of Biological Activities in Preclinical Models

Enzyme Inhibitory Potential

Alpha-Glucosidase Inhibition in In vitro Assays

Alpha-glucosidase inhibitors play a crucial role in managing type 2 diabetes by delaying carbohydrate digestion and subsequently reducing postprandial blood glucose levels. One of the therapeutic strategies for managing diabetes focuses on inhibiting digestive enzymes like α-amylase and α-glucosidase to suppress glucose production from carbohydrates nih.gov. While synthetic inhibitors such as acarbose are effective, they are often associated with adverse gastrointestinal effects nih.gove-century.us. This has led to a growing interest in identifying potent and safer α-glucosidase inhibitors from natural sources.

Research has shown that various plant-derived compounds exhibit significant α-glucosidase inhibitory activity. For instance, a study on four Vietnamese medicinal plants identified the crude methanol (B129727) extract of Combretum quadrangulare as a potent inhibitor of α-glucosidase researchgate.net. Further investigation of this plant led to the identification of cycloartane-type triterpenoids as strong inhibitors of the enzyme researchgate.net. Similarly, compounds isolated from the mangrove Lumnitzera littorea, such as corosolic acid and oleanolic acid, have demonstrated potent α-glucosidase inhibitory activity in vitro researchgate.net.

The inhibitory mechanism of these natural compounds can vary. For example, an ethyl acetate fraction from Qingzhuan dark tea was found to inhibit α-glucosidase in a competitive manner nih.gov.

Table 1: In vitro Alpha-Glucosidase Inhibitory Activity of Selected Natural Compounds

Compound/ExtractSourceIC50 ValueInhibition Type
QEF8 fractionQingzhuan dark teaKi = 77.10 µg/mLCompetitive
Corosolic acidLumnitzera littorea17.86 ± 0.42 µg/mLNot specified
Oleanolic acidLumnitzera littorea18.82 ± 0.59 µg/mLNot specified
Pluchea lanceolata extractPluchea lanceolata11.94 µg/mlNot specified
Acarbose (Positive Control)Synthetic~29.33 µg/mlNot specified

This table is for illustrative purposes and includes data for related compounds and extracts to provide context for the potential activity of quadranoside IV.

While direct studies on this compound's α-glucosidase inhibitory activity are not extensively detailed in the provided search results, its structural similarity to other bioactive triterpenoids suggests it may also possess such properties. Further in vitro assays are necessary to determine the specific IC50 value and the precise mechanism of inhibition for this compound.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition (related compounds)

Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes mellitus epa.govnih.govnih.gov. DPP-IV is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin (B600854) secretion in a glucose-dependent manner mdpi.com. By inhibiting DPP-IV, these drugs increase the levels of active incretins, thereby enhancing insulin secretion and improving glycemic control mdpi.com.

The therapeutic potential of DPP-IV inhibitors has prompted research into naturally occurring compounds that can modulate this enzyme's activity. Flavonoids, a class of polyphenolic compounds found in many plants, have been investigated for their DPP-IV inhibitory effects frontiersin.org. A study evaluating a panel of 70 structurally diverse flavonoids found that several compounds, including myricetin, hyperoside, narcissoside, cyanidin 3-O-glucoside, and isoliquiritigenin, exhibited significant inhibitory activity against DPP-IV in a concentration-dependent manner frontiersin.org.

The structure-activity relationship analysis from this study revealed that the presence of hydroxyl groups at specific positions on the flavonoid backbone was beneficial for inhibitory efficacy, while methylation of these hydroxyl groups tended to decrease activity frontiersin.org. The inhibition kinetics varied among the tested flavonoids, with myricetin acting as a non-competitive inhibitor and others, like hyperoside, exhibiting a mixed-type inhibition frontiersin.org.

Table 2: DPP-IV Inhibitory Activity of Selected Flavonoids (Related Compounds)

CompoundInhibition TypeInteraction Forces
MyricetinNon-competitiveHydrogen bonds, van der Waals
HyperosideMixed-typeElectrostatic forces
NarcissosideMixed-typeElectrostatic forces
Cyanidin 3-O-glucosideMixed-typeElectrostatic forces
IsoliquiritigeninMixed-typeElectrostatic forces

This table presents data on flavonoid compounds to illustrate the potential for natural products to inhibit DPP-IV. Direct studies on this compound are needed.

Although this compound is a triterpenoid (B12794562) saponin (B1150181) and not a flavonoid, the principle of identifying enzyme inhibitors from natural sources is relevant. The investigation into flavonoids provides a framework for how the inhibitory potential of other classes of natural compounds, including triterpenoids like this compound, could be explored. Further research is required to determine if this compound or its derivatives can inhibit DPP-IV and to elucidate the mechanism of such an interaction.

Other Enzyme Target Interactions

Beyond α-glucosidase and DPP-IV, triterpenoids and other phytochemicals have been shown to interact with a variety of other enzyme targets, suggesting a broad spectrum of potential biological activities. The ability of these compounds to modulate enzyme function is often linked to their structural characteristics.

Flavonoids, for example, can influence the activity of phase II metabolic enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), as well as transporters like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs) nih.gov. These interactions can be either inhibitory or inductive and may occur through various mechanisms, including competitive inhibition and regulation of gene expression via nuclear receptors nih.gov.

In the context of diabetes, other enzyme targets beyond α-glucosidase and DPP-IV are also of interest. For instance, the inhibition of beta-amyloid precursor protein cleaving enzyme (BACE1) has been implicated in glucose and lipid homeostasis e-century.us.

The diverse enzymatic interactions of natural compounds highlight the potential for this compound to modulate various biological pathways. As a triterpenoid saponin, its structure may allow it to interact with a range of enzymes involved in metabolic regulation, inflammation, and other cellular processes. However, specific studies are needed to identify and characterize these potential enzymatic targets for this compound.

Anticancer Mechanisms in Cellular Models

Effects on Cancer Cell Lines

Triterpenoids, the class of compounds to which this compound belongs, have demonstrated significant cytotoxic effects against various cancer cell lines in preclinical studies. Research has shown that these compounds can inhibit the proliferation of cancer cells and induce cell death.

For example, trabectedin, a marine-derived compound, has shown high cytotoxicity at sub-nanomolar concentrations in adrenocortical carcinoma (ACC) cell lines and primary cell cultures mdpi.com. This compound was found to induce a concentration-dependent reduction in cell viability, with an efficacy reaching approximately 90% mdpi.com. Similarly, platinum (IV) derivatives with cinnamate axial ligands have demonstrated superior antiproliferative activity in both monolayer and 3D spheroid cancer cell models, with notable activity against rhabdomyosarcoma cells nih.gov.

The cytotoxic effects of natural compounds are not limited to specific cancer types. Stemodin, a diterpene, and its derivatives have shown inhibitory activity against human gastric, colon, prostate, and promyelocytic leukemia cancer cell lines scielo.br. The anticancer potential of these compounds is often evaluated through their ability to reduce cell viability and inhibit colony formation in clonogenic assays nih.gov.

While direct studies on the effects of this compound on specific cancer cell lines were not identified in the provided search results, the extensive evidence of anticancer activity within the broader triterpenoid class suggests that this compound may also possess such properties. Further research is necessary to evaluate the cytotoxic and antiproliferative effects of this compound against a panel of human cancer cell lines to determine its potential as an anticancer agent.

Table 3: Cytotoxic Effects of Related Compounds on Various Cancer Cell Lines

Compound/DerivativeCancer Cell Line(s)Observed Effect
TrabectedinAdrenocortical Carcinoma (NCI-H295R)IC50 of 0.15 nM, ~90% reduction in cell viability
StemodinGastric (AGS), Colon (HCT-116)Reduced cell viability
Stemodin derivatives (9 and 10)Prostate (PC3), Astrocytoma (SNB-19), Colon (HCT-116)Cell growth inhibition from 62.96% to 94.27%
Paclitaxel + 4-AminopyridineBreast (MCF-7, MDA-MB-231)Decreased viability and colony formation

This table provides examples of the anticancer effects of related compounds to illustrate the potential of natural products. Specific data for this compound is needed.

Modulation of Cellular Proliferation and Apoptosis Pathways (related to triterpenes)

Triterpenes exert their anticancer effects through the modulation of key cellular processes, including proliferation and apoptosis. Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells, and its induction is a hallmark of many effective anticancer therapies.

The intrinsic, or mitochondrial, pathway of apoptosis is a common target for triterpenoids. Compounds like betulinic acid and betulin can directly affect the mitochondrial membrane, leading to increased permeability and the release of pro-apoptotic factors such as cytochrome c mdpi.com. This release triggers a cascade of caspase activation, ultimately leading to DNA fragmentation and cell death mdpi.com. The generation of reactive oxygen species (ROS) is often an initial event in this process, causing damage to the mitochondrial membrane mdpi.com.

The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bad) members, plays a crucial role in regulating mitochondrial membrane permeability and is a key target for many triterpenes mdpi.com. For instance, maslinic acid, a pentacyclic triterpene, has been shown to induce apoptosis in colon cancer cells by altering the Bax/Bcl-2 balance in favor of apoptosis nih.gov.

In addition to inducing apoptosis, triterpenes can also arrest the cell cycle, preventing cancer cells from dividing and proliferating. Maslinic acid has been observed to cause cell cycle arrest in the G0/G1 phase in HT29 colon cancer cells nih.gov.

The multifaceted nature of the antitumor activity of saponins (B1172615), including triterpene saponins like this compound, involves various mechanisms that ultimately lead to cell death researchgate.net. While apoptosis is a primary mechanism, other cell death pathways may also be involved researchgate.net. The structural diversity of saponins makes them promising candidates for the development of novel anticancer therapies researchgate.net.

Impact on Specific Cellular Signaling Pathways (e.g., PI3K/Akt, MAPK/ERK, NF-κB, Wnt/β-catenin)

The anticancer effects of triterpenes are often mediated by their ability to modulate specific intracellular signaling pathways that are frequently dysregulated in cancer. These pathways control fundamental cellular processes such as proliferation, survival, and differentiation.

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer mdpi.com. Inhibition of this pathway is a key strategy in cancer therapy. Some triterpenes have been shown to interfere with PI3K/Akt signaling, leading to decreased cancer cell survival.

The MAPK/ERK pathway is another crucial signaling route involved in cell proliferation, differentiation, and survival. Like the PI3K/Akt pathway, it is often constitutively active in cancer cells. The dual inhibition of the MAPK/ERK and PI3K/Akt pathways has been shown to be more effective in inducing apoptosis in some cancer models nih.gov.

NF-κB is a transcription factor that plays a central role in inflammation and cell survival. Its aberrant activation is common in many cancers, contributing to tumor growth and resistance to therapy. The PI3K/Akt and Wnt/β-catenin pathways can cross-regulate NF-κB signaling nih.gov.

The Wnt/β-catenin pathway is essential for embryonic development and tissue homeostasis. Its dysregulation is a key driver in several cancers, particularly colorectal cancer. Trabectedin has been shown to reduce the nuclear localization of β-catenin, although the direct link to its cytotoxic effect is still under investigation mdpi.com.

The ability of terpenoids to target multiple signaling pathways contributes to their significant anticancer properties, including antiproliferative, pro-apoptotic, anti-invasive, and antimetastatic effects mdpi.com. By modulating these interconnected pathways, triterpenes can effectively disrupt the complex signaling networks that drive cancer progression. The specific impact of this compound on these signaling pathways remains to be elucidated through further molecular studies.

Antimicrobial Properties

Antibacterial Activity (General for related compounds)

Cycloartane triterpenoids have been the subject of various studies to determine their efficacy against both Gram-positive and Gram-negative bacteria. Research indicates that these compounds can exhibit moderate to weak antibacterial properties.

For instance, three new cycloartane-type triterpenes isolated from Acalypha communis—16α-hydroxymollic acid, 15α-hydroxymollic acid, and 7β,16β-dihydroxy-1,23-dideoxyjessic acid—showed moderate antimicrobial activity against vancomycin-resistant enterococci with Minimum Inhibitory Concentration (MIC) values of 8, 32, and 8 µg/mL, respectively. nih.gov One of these compounds, 16α-hydroxymollic acid, was also found to be active against methicillin-resistant staphylococci. nih.gov However, these compounds demonstrated poor activity against Gram-negative bacteria. nih.gov In an in vivo model, 7β,16β-dihydroxy-1,23-dideoxyjessic acid did not offer protection to mice infected with Staphylococcus aureus. nih.gov

Similarly, aphagrandinoids A-D, cycloartane triterpenoids from Aphanamixis grandifolia, were evaluated for their antibacterial activities. nih.gov Aphagrandinoid A and another known compound from the study showed weak antibacterial activities with MIC values between 1.57-3.13 µg/mL against Staphylococcus aureus and two strains of methicillin-resistant S. aureus (MRSA). nih.gov

Further research on diterpenes and diterpene glycosides from the soft coral Lemnalia bournei demonstrated antibacterial activities against Staphylococcus aureus and Bacillus subtilis, with MICs ranging from 4 to 64 µg/mL. mdpi.com

The following table summarizes the antibacterial activity of several cycloartane triterpenoids and related glycosides against various bacterial strains.

Compound NameBacterial StrainMIC (µg/mL)
16α-hydroxymollic acidVancomycin-resistant enterococci8
15α-hydroxymollic acidVancomycin-resistant enterococci32
7β,16β-dihydroxy-1,23-dideoxyjessic acidVancomycin-resistant enterococci8
Aphagrandinoid AStaphylococcus aureus, MRSA 92(#), MRSA 98(#)1.57-3.13
Biofloranates E–I, Lemnaboursides H–IStaphylococcus aureus, Bacillus subtilis4-64

Antifungal Activity (General for related compounds)

The antifungal potential of cycloartane triterpenoids and related compounds has also been investigated. While direct studies on this compound are limited in the provided context, the broader class of compounds shows promise. For example, the investigation of natural products for antifungal properties is an active area of research, with various plant-derived compounds demonstrating efficacy against fungal pathogens. mdpi.com

One study on diterpenoid metabolites from Acrocarpospora punica 04107M revealed that several isolated compounds possessed mild to moderate antifungal activity against Aspergillus niger, Penicillium italicum, Candida albicans, and Saccharomyces cerevisiae. mdpi.com Specifically, Acrocarposporins A and B showed inhibition zones of 27 mm and 22 mm against Aspergillus niger, and 27 mm and 17 mm against Candida albicans, respectively. mdpi.com

Another study highlighted that the combination of 6,7,4′-O-triacetylscutellarein (TA) with fluconazole (FLC) exhibited synergistic antifungal activity against drug-resistant C. albicans both in vitro and in vivo. nih.gov This combination significantly increased the survival rate of mice infected with drug-resistant C. albicans to 85%. nih.gov

The table below presents the antifungal activity of some related compounds.

Compound NameFungal StrainActivity
Acrocarposporin AAspergillus nigerInhibition zone of 27 mm
Acrocarposporin ACandida albicansInhibition zone of 27 mm
Acrocarposporin BAspergillus nigerInhibition zone of 22 mm
Acrocarposporin BCandida albicansInhibition zone of 17 mm
6,7,4′-O-triacetylscutellarein + FluconazoleDrug-resistant C. albicansSynergistic antifungal activity, 85% survival rate in mice

Structure Activity Relationship Sar Studies of Quadranoside Iv and Its Analogues

Experimental Approaches for SAR Elucidation

The foundation of any SAR study lies in the synthesis of a library of structurally related compounds and the subsequent evaluation of their biological activities. This iterative process allows researchers to identify the key molecular features responsible for a desired biological effect.

Synthesis of Structurally Modified Derivatives

While specific synthetic derivatives of quadranoside IV are not extensively documented in publicly available literature, the synthetic strategies for modifying related triterpenoid (B12794562) glycosides provide a roadmap for creating a diverse library of this compound analogues. The structural backbone of this compound, featuring a pentacyclic triterpene (asiatic acid) and a glucose moiety, offers several sites for chemical modification.

Key synthetic modifications could include:

Modification of the Aglycone (Asiatic Acid Moiety): The hydroxyl groups at positions C-2, C-3, and C-23, as well as the carboxylic acid at C-28 of the asiatic acid core, are prime targets for chemical derivatization. nih.govacs.org Strategies such as esterification, etherification, oxidation, and amidation can be employed to explore the impact of altering polarity, steric bulk, and hydrogen bonding capacity on biological activity. For instance, studies on other ursane-type triterpenoids have shown that modifications at these positions can significantly influence their pharmacological properties. researchgate.netmdpi.comekb.eg

Modification of the Glycosidic Linkage: The ester linkage between the C-28 carboxylic acid and the glucose molecule is another critical point for modification. Altering this linkage, for example, by creating an amide bond or changing the stereochemistry, could impact the compound's stability and interaction with biological targets.

Modification of the Sugar Moiety: The glucose unit can be replaced with other monosaccharides or oligosaccharides to investigate the role of the carbohydrate portion in biological activity. Additionally, the hydroxyl groups on the glucose can be acetylated, methylated, or otherwise modified to alter the compound's pharmacokinetic and pharmacodynamic profile. The synthesis of saponin (B1150181) analogues with varied sugar chains has been a successful strategy in modulating the bioactivity of other natural products. acs.org

The synthesis of these derivatives would require multi-step reaction sequences, often involving protection and deprotection of functional groups to achieve regioselectivity. Characterization of the newly synthesized compounds would be performed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Systematic Biological Activity Screening of Analogues

Once a library of this compound analogues is synthesized, they must be subjected to a battery of biological assays to determine their activity. The choice of assays depends on the therapeutic area of interest. Given the reported activities of related triterpenoids, potential screening targets for this compound analogues could include:

Anti-inflammatory Assays: Evaluating the inhibition of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell-based assays (e.g., using lipopolysaccharide-stimulated macrophages). mdpi.comekb.egbrieflands.com

Cytotoxicity Assays: Screening against a panel of cancer cell lines to identify potential anticancer activity. The half-maximal inhibitory concentration (IC50) values would be determined to quantify the potency of each analogue. researchgate.netfrontiersin.org

Enzyme Inhibition Assays: Targeting specific enzymes implicated in disease pathways. For example, given the structural similarities to other bioactive natural products, assays for enzymes like α-glucosidase, cyclooxygenases (COX-1/COX-2), or various proteases could be relevant. nih.govekb.eg

The data generated from these screenings, correlating specific structural modifications with changes in biological activity, would form the basis of the SAR for this compound.

Computational Approaches in SAR Analysis

In conjunction with experimental methods, computational tools play an increasingly vital role in modern drug discovery by accelerating the SAR elucidation process, reducing costs, and providing deeper insights into molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds.

A typical QSAR workflow for this compound and its analogues would involve:

Data Set Preparation: A dataset of this compound analogues with their corresponding biological activity data (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules (e.g., steric, electronic, hydrophobic, and topological properties), would be calculated for each analogue.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

While specific QSAR studies on this compound are not yet published, QSAR analyses of other triterpenoid series have successfully identified key structural features influencing their activity. researchgate.net

Table 1: Hypothetical QSAR Data for this compound Analogues (This table is for illustrative purposes only, as specific experimental data is not available)

Compound Modification Log(1/IC50) Descriptor 1 (e.g., LogP) Descriptor 2 (e.g., Molar Refractivity)
This compound None 5.2 3.5 150.2
Analogue 1 C-23 -OH to -OCH3 5.5 3.8 155.6
Analogue 2 C-28 -COOH to -COOCH3 4.8 3.9 154.8
Analogue 3 Glucose to Rhamnose 5.1 3.2 148.1

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. sci-hub.senih.govopenaccessjournals.com This method can provide valuable insights into the binding mode of this compound and its analogues at a molecular level, helping to explain the observed SAR.

The process involves:

Preparation of Receptor and Ligand Structures: The three-dimensional (3D) structure of the target protein is obtained from a public database (e.g., the Protein Data Bank) or generated through homology modeling. The 3D structures of this compound and its analogues are also generated and optimized.

Docking Simulation: A docking algorithm is used to place the ligand into the binding site of the protein in various conformations and orientations.

Scoring and Analysis: A scoring function is used to rank the different poses based on their predicted binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.

Molecular docking could be instrumental in identifying potential protein targets for this compound and in rationalizing the activity differences among its analogues. For example, docking studies could reveal why a particular modification enhances or diminishes binding affinity.

Table 2: Hypothetical Molecular Docking Results for this compound Analogues (This table is for illustrative purposes only, as specific experimental data is not available)

Compound Target Protein Binding Energy (kcal/mol) Key Interacting Residues
This compound Protein X -8.5 Asp120, Tyr250, Leu300
Analogue 1 Protein X -9.2 Asp120, Phe252, Leu300
Analogue 2 Protein X -7.8 Tyr250, Leu300
Analogue 3 Protein X -8.3 Asp120, Tyr250

Conformational Analysis and Pharmacophore Modeling

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of this compound and its analogues is crucial, as the 3D shape of a molecule dictates its ability to bind to a biological target.

Pharmacophore modeling, on the other hand, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological activity. nih.govmedsci.orgd-nb.infofrontiersin.org

A pharmacophore model for this compound analogues could be developed using either a ligand-based or a structure-based approach:

Ligand-based: This approach involves superimposing a set of active analogues to identify the common chemical features that are likely responsible for their activity.

Structure-based: If the 3D structure of the biological target is known, a pharmacophore model can be derived from the key interactions observed between the ligand and the protein in the binding site.

Once developed, the pharmacophore model can be used as a 3D query to screen virtual compound libraries to identify new potential lead compounds with diverse chemical scaffolds but the same essential features as this compound.

Identification of Key Structural Features for Specific Biological Activities

The anti-inflammatory activity of this compound and its analogues has been a primary focus of SAR investigations. These studies have highlighted the importance of the triterpenoid skeleton and the nature and position of its substituents. This compound is chemically defined as 2α,3β,23-trihydroxyurs-12-en-28-oic acid 28-O-β-D-glucopyranoside. nih.govmdpi.com Its aglycone, the non-sugar part, is asiatic acid. mdpi.commdpi.com

Research on the anti-inflammatory effects of this compound often involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. One study evaluated a series of triterpenoid glucosides isolated from Heritiera littoralis for their anti-inflammatory activity. mdpi.com The results, as detailed in Table 1, provide insight into the structural requirements for this effect.

CompoundStructureInhibition of NO Production (IC50 in µM)
This compound2α,3β,23-trihydroxyurs-12-en-28-oic acid 28-O-β-D-glucopyranoside29.98
Heritiera ANot fully specified in provided context32.11
Heritiera B3β,21α,28β-trihydroxy-oleana-12(13)-en-23-acid-O-β-D-glucopyranosyl ester10.33
Juglansin ANot fully specified in provided context39.32
2α,3α,23-trihydroxy-12, 20(30)-dien-28-ursolic acid 28-O-β-D-glucopyranoside2α,3α,23-trihydroxy-12, 20(30)-dien-28-ursolic acid 28-O-β-D-glucopyranosideNo significant effect
Arjunglucoside IINot fully specified in provided contextNo significant effect
1-oxo-3β,23-dihydroxy olean-12-en-28-oic acid 28-O-β-D-glucopyranoside1-oxo-3β,23-dihydroxy olean-12-en-28-oic acid 28-O-β-D-glucopyranosideNo significant effect
3β,28-dihydroxy-oleana-11, 13(18) diene3β,28-dihydroxy-oleana-11, 13(18) dieneNo significant effect

Table 1: Anti-inflammatory activity of this compound and its analogues. mdpi.com

Influence of Glycosylation Patterns on Biological Potency

Glycosylation, the attachment of sugar moieties to the aglycone, is a key determinant of the biological activity of triterpenoid saponins (B1172615). nih.govnih.gov The number, type, and linkage of these sugar units can significantly influence the compound's solubility, bioavailability, and pharmacological effect. nih.gov

A pivotal aspect of the SAR of this compound is the role of its single glucose unit attached at the C-28 carboxyl group. The presence of this sugar moiety is thought to be crucial for its activity. mdpi.com A study on compounds isolated from Centella asiatica provides a direct comparison of the anti-inflammatory activity of this compound with its aglycone, asiatic acid, and other related glycosides (Table 2). cabidigitallibrary.org

CompoundStructureInhibition of NO Production (%) at 100 µM
Asiaticoside (B1665284) G2α,3β,23,30-tetrahydroxyurs-12-en-28-oic acid 28-O-[α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl] ester77.3
AsiaticosideNot fully specified in provided context-
Asiaticoside FNot fully specified in provided context-
Asiatic acid2α,3β,23-trihydroxyurs-12-en-28-oic acid (aglycone of this compound)-
This compound2α,3β,23-trihydroxyurs-12-en-28-oic acid 28-O-β-D-glucopyranoside-
2α,3β,6β-trihydroxyolean-12-en-28-oic acid 28-O-[α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl] ester2α,3β,6β-trihydroxyolean-12-en-28-oic acid 28-O-[α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl] ester-

Table 2: Anti-inflammatory activity of this compound, its aglycone, and related glycosides. cabidigitallibrary.org (Note: Specific inhibition values for some compounds were not provided in the abstract).

Although the specific inhibition value for this compound was not detailed in the abstract, the potent activity of asiaticoside G, which possesses a more complex trisaccharide chain at C-28, suggests that the nature and length of the sugar chain can dramatically enhance anti-inflammatory potency. cabidigitallibrary.org In many cases, the glycoside form of a triterpenoid is more active than its aglycone. nih.govresearchgate.net This is often attributed to the sugar moieties improving the pharmacokinetic properties of the molecule or facilitating its interaction with cellular targets. nih.gov For some saponins, it has been demonstrated that neither the oligosaccharide chain nor the aglycone alone is capable of generating the observed biological activity, indicating that the integrated structure is essential. mdpi.com The ester linkage of the sugar to the C-28 carboxyl group in this compound is a common feature among bioactive triterpenoid saponins and is considered a key factor for their biological effects.

Analytical Methodologies for Detection and Quantification in Preclinical Studies

Method Development for Biological Matrices

The development of robust bioanalytical methods is a prerequisite for the quantitative analysis of quadranoside IV in various biological matrices, including plasma, urine, and tissues. who.intlabmanager.com The inherent complexity of these matrices, which contain numerous endogenous substances, presents a significant challenge by potentially causing matrix effects that can interfere with the accurate measurement of the analyte. resolvemass.canih.gov Therefore, method development focuses on creating procedures that are not only sensitive and specific but also reproducible and reliable for their intended purpose. nih.govraps.org

Sample Preparation Techniques

Effective sample preparation is a critical step to isolate this compound from interfering components within biological matrices. mdpi.com This process is essential for minimizing matrix effects and ensuring the accuracy and precision of subsequent analyses. nih.gov Common techniques employed for this purpose include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases. It is a classic method for isolating analytes from complex sample matrices.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analyte of interest from the liquid sample. Interfering substances are washed away, and the purified analyte is then eluted for analysis. This method offers high recovery and can effectively concentrate the analyte.

Protein Precipitation (PP): In this widely used technique, a solvent, such as acetonitrile, is added to the biological sample (e.g., plasma) to precipitate proteins. restek.comnih.gov After centrifugation, the clear supernatant containing the analyte is collected for analysis. restek.comnih.gov This method is valued for its simplicity and speed.

Chromatographic-Mass Spectrometric Techniques

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the quantitative analysis of this compound in preclinical studies, offering high sensitivity and selectivity. moh.gov.bw

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification of drugs and their metabolites in biological fluids. restek.comijprajournal.com This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. nih.gov For the analysis of this compound, an LC-MS/MS method would be developed to separate it from other components in the extracted sample before it enters the mass spectrometer. The mass spectrometer is then set to monitor specific precursor-to-product ion transitions for this compound, ensuring high selectivity and minimizing interferences. nih.gov This approach allows for the detection of very low concentrations of the analyte in complex matrices like plasma and tissues. mdpi.comaltasciences.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) has become an invaluable tool in both qualitative and quantitative analysis. lcms.cz Techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry provide highly accurate mass measurements, often to four decimal places, which allows for the confident identification and confirmation of compounds like this compound. virginia.eduresearchgate.net The high resolution of HRMS enables the differentiation of the analyte of interest from matrix components with very similar masses, thus enhancing selectivity. thermofisher.com While traditionally used for qualitative screening, advancements in HRMS technology have improved its quantitative capabilities, making it a viable option for preclinical studies requiring high-certainty measurements. lcms.czthermofisher.com

Spectroscopic Quantification Methods

While mass spectrometric methods are dominant, spectroscopic techniques also have a role in the quantitative analysis of compounds.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful method for determining the concentration of a substance in a solution. mestrelab.comacanthusresearch.com A key advantage of qNMR is that the signal area is directly proportional to the number of nuclei, allowing for quantification without the need for an identical reference standard for the analyte, provided a certified internal standard is used. acanthusresearch.comresolvemass.ca This makes qNMR particularly useful for the purity assessment of reference standards and for the quantitation of natural products. mestrelab.com For this compound, qNMR could be employed to accurately determine the purity of the reference material used to prepare calibration standards and quality control samples in other quantitative assays. acanthusresearch.comnih.gov

Bioanalytical Method Validation Parameters for Preclinical Assays

Before a bioanalytical method can be used to analyze samples from preclinical studies, it must undergo a thorough validation process to demonstrate its reliability. nih.govraps.org This validation ensures that the method is suitable for its intended purpose and that the data generated are accurate and reproducible. who.intlabmanager.com Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.goveuropa.eu

Accuracy: The closeness of the measured concentration to the true concentration. labmanager.com

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. labmanager.com

Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. europa.eu The method should demonstrate linearity over a defined range. labmanager.comeuropa.eu

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. labmanager.com

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions. nih.gov

Table 1: Key Bioanalytical Method Validation Parameters

Parameter Description
Selectivity/Specificity Differentiates the analyte from other sample components. nih.goveuropa.eu
Accuracy How close the measured value is to the true value. labmanager.com
Precision Repeatability of the measurement. labmanager.com
Linearity Proportionality of the signal to the analyte concentration. labmanager.comeuropa.eu
LLOQ Lowest quantifiable concentration with acceptable accuracy and precision. nih.gov
Recovery Efficiency of the analyte extraction process. labmanager.com
Stability Analyte stability under various conditions. nih.gov

Selectivity and Specificity

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. japsonline.comau.dk In the context of preclinical studies, this includes endogenous matrix components, metabolites, and co-administered drugs. nih.gov Specificity ensures that the detected signal is solely from the analyte of interest. japsonline.com

For this compound, UPLC-MS/MS methods have demonstrated excellent selectivity and specificity. researchgate.net This is typically achieved by optimizing chromatographic conditions to separate this compound from potential interferences and by using multiple reaction monitoring (MRM) mode in the mass spectrometer. nih.goveag.com The MRM transitions are specific precursor-to-product ion pairs for this compound, providing a high degree of certainty in its identification and quantification. nih.goveag.com For instance, in a study identifying absorbed components of Cyclocarya paliurus extract in rat plasma, a UPLC-Q-TOF/MS method successfully identified this compound among 13 other components. nih.gov The analysis of blank plasma samples from at least six different sources is a common practice to confirm that no endogenous interferences co-elute with the analyte and affect its quantification. ich.orgnih.gov The response of any interfering components should be no more than 20% of the analyte response at the lower limit of quantification (LLOQ) and no more than 5% of the internal standard (IS) response. ich.orgnih.gov

Sensitivity (Limit of Detection, Limit of Quantification)

The sensitivity of a bioanalytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netchromatographyonline.comut.ee

For this compound, the required sensitivity of the analytical method is dictated by the expected concentrations in preclinical study samples. LC-MS/MS and UPLC-MS/MS methods are favored for their high sensitivity. eag.comchromatographyonline.com In a study involving the simultaneous determination of six active components from Cyclocarya paliurus leaves in rat plasma, a UPLC-TQ-MS/MS method was developed. nih.gov While specific LOD and LOQ values for this compound are not always detailed in isolation, the methods are validated to have sufficient sensitivity for pharmacokinetic studies. researchgate.netnih.gov For example, a validated UPLC-MS/MS method for other compounds demonstrated an LLOQ of 0.5 ng/mL, showcasing the sensitivity achievable with this technology. mdpi.com The analyte response at the LLOQ should be at least five times the response of a blank sample. au.dk

Accuracy and Precision (Intra-day, Inter-day)

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. au.dkfda.govyoutube.com Both are critical for ensuring the reliability of bioanalytical data and are assessed at multiple concentration levels, including the LLOQ and higher quality control (QC) samples. ich.org These assessments are typically performed within a single day (intra-day) and on different days (inter-day) to evaluate the method's reproducibility over time. researchgate.netnih.gov

For a method to be considered accurate and precise, the deviation of the mean from the nominal concentration (accuracy) and the relative standard deviation (RSD) or coefficient of variation (CV) (precision) should be within acceptable limits. ich.org Generally, for chromatographic methods, the acceptance criteria for accuracy and precision are within ±15% for QC samples and ±20% for the LLOQ. ich.orgfda.gov In a study quantifying six terpenoids, including this compound, the intra-day and inter-day precision (RSD) was less than 11.27%, and the accuracy ranged from -7.06% to 9.91%, well within the accepted limits. researchgate.net

Table 1: Intra-day and Inter-day Precision and Accuracy for the Quantification of Six Terpenoids (including this compound) in Rat Plasma

Recovery

Extraction recovery is the efficiency of the analyte's extraction from the biological matrix. au.dk It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a pure standard solution of the same concentration. au.dk While 100% recovery is not always necessary, it should be consistent and reproducible across the concentration range. au.dk

In the analysis of this compound and other terpenoids, protein precipitation is a common sample preparation technique. researchgate.net A study quantifying six major terpenoids from Ilicis Rotundae Cortex extract reported that the extraction recovery in plasma was within the required limits, with an RSD of less than 15%. researchgate.net Another study on components from Cyclocarya paliurus leaves also demonstrated stable and effective sample preparation and extraction methods. nih.gov

Matrix Effects Evaluation

Matrix effects are the alteration of ionization efficiency by co-eluting endogenous components from the biological matrix, leading to ion suppression or enhancement. nih.govnih.govnebiolab.com This can significantly impact the accuracy and precision of LC-MS/MS analyses. nih.govchromatographyonline.com The evaluation of matrix effects is a critical component of method validation. nih.gov

This is typically assessed by comparing the peak area of an analyte spiked into a post-extraction blank matrix sample with the peak area of the analyte in a neat solution. nih.gov A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects. nih.gov For the six terpenoids from Ilicis Rotundae Cortex, the matrix effect was found to be within the required limits (RSD < 15%). researchgate.net

Analyte Stability in Biological Samples and Stock Solutions

The stability of the analyte in the biological matrix under various storage and handling conditions must be thoroughly evaluated to ensure that the measured concentration reflects the true concentration at the time of sample collection. anapharmbioanalytics.combioanalysisforum.jpunits.it This includes stability assessments under conditions such as freeze-thaw cycles, short-term storage at room temperature, and long-term storage at frozen temperatures (e.g., -20°C or -80°C). bioanalysisforum.jpunits.it The stability of stock and working solutions used for calibration and quality control samples is also crucial. bioanalysisforum.jp

For the six terpenoids, including this compound, the stability in plasma was confirmed to be within the required limits, with an RSD of less than 15%. researchgate.net This ensures that the integrity of the samples is maintained from collection through to analysis. researchgate.netanapharmbioanalytics.com

Table 2: Summary of Analytical Method Validation Parameters for this compound and Co-analyzed Terpenoids in Rat Plasma

Preclinical Research Models and Methodologies for Quadranoside Iv Investigations

In vitro Cellular Models

In vitro cellular models form the cornerstone of early-stage compound screening. They offer controlled environments to study the direct effects of quadranoside IV on specific cell types and pathways, providing a foundation for more complex investigations.

Immortalized cell lines are a primary tool in pharmacological research due to their robustness, ease of culture, and reproducibility.

The murine macrophage cell line, RAW 264.7 , is extensively used to investigate anti-inflammatory activity. Macrophages are key players in the inflammatory response, and their activation by agents like lipopolysaccharide (LPS) provides a reliable model of inflammation. nih.gov In this model, researchers expose the cells to an inflammatory stimulus and then treat them with the test compound. The effectiveness of the compound is measured by its ability to reduce the production of pro-inflammatory mediators.

Research on this compound has utilized LPS-stimulated RAW 264.7 cells to confirm its anti-inflammatory properties. nih.gov Studies have shown that this compound can effectively suppress the production of key inflammatory molecules, including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in activated macrophages. nih.govnih.gov The general methodology involves seeding the cells, stimulating them with LPS, and then assessing the levels of inflammatory markers in the cell culture supernatant using assays like the Griess reagent for NO and immunoassays (e.g., ELISA) for cytokines like TNF-α. nih.gov Cell viability is typically monitored using an MTT assay to ensure the observed effects are not due to cytotoxicity. nih.govxiahepublishing.com

Table 1: Summary of this compound Research Findings in RAW 264.7 Cells

Model System Stimulus Key Biomarkers Measured Observed Effect of this compound Reference
RAW 264.7 Macrophages Lipopolysaccharide (LPS) Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α) Suppression of NO and TNF-α production nih.gov, nih.gov

The HepG2 cell line, derived from human hepatoblastoma, is a widely accepted model for studying liver-related processes, particularly hepatotoxicity and the protective effects of compounds against liver injury. frontiersin.orgresearchgate.net These cells retain many differentiated hepatic functions, making them suitable for assessing how substances affect liver cell health. researchgate.net In a typical hepatoprotective study, HepG2 cells are exposed to a known hepatotoxin, such as acetaminophen, hydrogen peroxide (H₂O₂), or carbon tetrachloride (CCl₄), to induce cellular damage. frontiersin.orgresearchgate.netjchr.org The protective potential of a compound like this compound would be evaluated by its ability to mitigate this damage, often assessed by measuring cell viability, levels of reactive oxygen species (ROS), and the activity of endogenous antioxidant enzymes. jchr.org While HepG2 cells are a standard model for these investigations, specific studies detailing the effects of this compound on this cell line are not prominent in the reviewed literature. frontiersin.orgjchr.org

Primary cell cultures involve isolating cells directly from living tissue, offering a model that more closely reflects the in vivo state compared to immortalized cell lines. Primary cultured mouse hepatocytes are considered a high-fidelity system for studying liver function and metabolism. mdpi.com Research involving the isolation and characterization of this compound has utilized primary cultured mouse hepatocytes as an investigative model. mdpi.com

However, a significant challenge with primary hepatocytes is their rapid loss of function and viability when cultured in standard monolayer formats. core.ac.uk This limitation restricts their use in studies requiring longer-term compound exposure. core.ac.uk To overcome this, advanced culture techniques have been developed, such as micropatterned co-cultures (mMPCC), where hepatocytes are cultured with other cell types like murine embryonic fibroblasts. These systems help maintain hepatocyte function for extended periods, enabling more relevant comparisons for endpoints like cytochrome P450 (CYP) enzyme induction and long-term hepatotoxicity. core.ac.uk

To bridge the gap between simple cell cultures and whole-organism studies, advanced in vitro models have been developed. These complex in vitro models (CIVMs) aim to replicate the multicellular architecture and dynamic microenvironment of human tissues.

Three-dimensional (3D) spheroids and organoids represent a significant advancement over traditional 2D cell culture. These models allow cells to grow into aggregates that better mimic the complex cell-cell and cell-matrix interactions found in native tissues. frontiersin.orgcellculturedish.com Spheroids are often simpler aggregates formed from cell lines or primary cells, while organoids are derived from stem cells and can self-organize into structures that replicate organ-specific architecture and function. nih.govcellculturedish.comthermofisher.com

These 3D models are invaluable for studying cancer biology, drug response, and toxicity, as they can recreate features like nutrient and oxygen gradients that are absent in 2D cultures. frontiersin.orgrsc.org For instance, liver spheroids and organoids provide more accurate platforms for drug-induced liver injury (DILI) testing compared to monolayers. frontiersin.org While these models offer a powerful platform for the preclinical evaluation of compounds, specific research applying 3D spheroid or organoid technology to the study of this compound has not yet been detailed.

Organ-on-a-chip (OOC) technology integrates cell culture with microfluidic devices to create dynamic systems that emulate the physiological and mechanical functions of human organs. nih.govxiahepublishing.com These chips can model tissue-tissue interfaces, vascular perfusion, and mechanical forces like shear stress, providing a level of physiological relevance unattainable in static cultures. thno.org

OOCs are seen as a transformative technology in drug development, offering a potential bridge between preclinical animal studies and human clinical trials by providing more accurate predictions of human responses to drugs. nih.govxiahepublishing.com Liver-on-a-chip models, for example, have shown high sensitivity and specificity in predicting drug-induced liver toxicity. emulatebio.com The application of OOC technology could provide profound insights into the systemic effects, metabolism, and potential toxicity of this compound in a human-relevant context. However, investigations of this compound using OOC platforms have not been reported in the available literature.

Co-culture systems involve culturing two or more different cell types together to study their interactions. frontiersin.org These systems can be set up as indirect models, where cells are separated by a permeable membrane and communicate via secreted factors, or as direct models, where cells are in physical contact. core.ac.uk Co-cultures are essential for mimicking the complex cellular microenvironment of tissues, where various cell types constantly communicate to maintain homeostasis or contribute to disease pathology. frontiersin.orguni-muenchen.de

A prominent example is the co-culture of hepatocytes with non-parenchymal cells like fibroblasts or immune cells, which is known to enhance the longevity and functional stability of the hepatocytes. core.ac.uk This methodology is critical for creating more physiologically relevant liver models for drug screening. While co-culture systems are a foundational methodology for advanced in vitro research, specific studies designed to investigate the effects of this compound within a defined co-culture model have not been explicitly described.

Target Identification and Validation Assays

The initial step in characterizing the mechanism of action for a bioactive compound like this compound involves identifying its molecular targets. Target identification and subsequent validation are crucial for de-risking future drug development efforts and providing a solid foundation for mechanistic studies. biognosys.com A variety of experimental techniques are employed for this purpose.

Affinity-Based Approaches: These methods leverage the binding affinity between the compound and its protein target.

Affinity Chromatography: this compound can be immobilized on a solid support to create a column. When a cell lysate is passed through this column, proteins that bind to the compound are captured and can be later eluted and identified using mass spectrometry.

Photo-affinity Labeling (PAL): This technique involves modifying this compound with a photoreactive group. patsnap.com Upon exposure to UV light, the modified compound covalently cross-links to its binding partners in a cellular context, allowing for their subsequent isolation and identification. patsnap.com

Proteomic and Genetic Approaches:

Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon ligand binding. patsnap.com Cells are treated with this compound, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry. Proteins that bind to the compound typically exhibit increased thermal stability. patsnap.com

Genetic Perturbation: Techniques like RNA interference (RNAi) and CRISPR-Cas9 gene editing can be used in high-throughput screens. europeanpharmaceuticalreview.com The goal is to find genes whose inhibition or knockout results in a cellular phenotype similar to that caused by treatment with this compound, suggesting the gene product may be the compound's target or part of its pathway. patsnap.comeuropeanpharmaceuticalreview.com

Validation Assays: Once putative targets are identified, validation is essential to confirm a direct and functionally relevant interaction. europeanpharmaceuticalreview.com

Biochemical Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can quantitatively measure the binding affinity and kinetics between purified this compound and the potential target protein. patsnap.com

Cellular Target Engagement Assays: These assays confirm that the compound interacts with its target in a live-cell environment. This can involve using techniques like high-resolution limited proteolysis (HR-LiP) coupled with mass spectrometry to reveal binding sites. biognosys.com

Functional Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of this compound to confirm inhibition or activation. If it is a receptor, downstream signaling events can be monitored.

Phenotypic and High-Throughput Screening Platforms

Phenotypic screening involves evaluating a compound's effect on cellular or organismal models of a disease without prior knowledge of the specific molecular target. nih.gov This approach is particularly valuable for identifying compounds with novel mechanisms of action. High-throughput screening (HTS) platforms utilize automation and miniaturization to test thousands to millions of compounds rapidly. pharmasalmanac.com

Phenotypic Screening: This strategy focuses on identifying molecules that produce a desired change in the phenotype of a cell, tissue, or whole organism. nih.gov For a compound like this compound, which has reported anti-inflammatory activity, a phenotypic screen might involve using macrophages stimulated with an inflammatory agent. researchgate.net The screen would identify compounds that reduce the production of inflammatory cytokines. The key advantage is that it provides a direct measure of a compound's biological effect in a relevant system, though it does not immediately reveal the molecular target. nih.gov

High-Throughput Screening (HTS): HTS enables the rapid testing of large chemical libraries against a specific biological assay. pharmasalmanac.com These platforms are characterized by:

Automation: Robotic systems handle liquid dispensing, sample preparation, and data acquisition, ensuring high precision and reproducibility while reducing labor costs. pharmasalmanac.com

Miniaturization: Assays are typically performed in 96-well, 384-well, or even 1536-well plates, minimizing the required amounts of test compounds and reagents.

High-Content Screening (HCS): A subset of HTS, HCS uses automated microscopy and image analysis to capture detailed information about a compound's effects on cellular morphology, protein localization, and other complex phenotypes. nih.gov

The integration of HTS with phenotypic assays creates a powerful discovery engine. For instance, a library of natural products could be screened using an HCS platform to identify compounds that protect neuronal cells from a specific toxin, a phenotype relevant to neurodegenerative disease. The large datasets generated can then be analyzed to prioritize hits and guide further investigation into the compound's mechanism of action. pharmasalmanac.combiorxiv.org

In vivo Animal Models for Mechanistic Studies

To understand how this compound functions within a complex biological system, researchers rely on in vivo animal models. These models are indispensable for studying the compound's effects on disease pathology and for assessing its pharmacodynamic properties.

Disease-Induced Animal Models (e.g., models of inflammation, liver injury)

Given the known anti-inflammatory and potential hepatoprotective activities of compounds related to this compound, specific disease models are employed to evaluate its efficacy.

Models of Inflammation:

Carrageenan-Induced Paw Edema: This is a widely used model for acute inflammation. pharmaron.com Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema), redness, and the infiltration of immune cells. The model is used to assess the anti-inflammatory potential of compounds by measuring the reduction in paw volume.

Lipopolysaccharide (LPS)-Induced Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation. pharmaron.com Administering LPS to animals leads to the release of pro-inflammatory cytokines and can model sepsis-like conditions.

Monosodium Urate (MSU) Crystal-Induced Gout Arthritis: To study gout, an inflammatory arthritis, MSU crystals are injected into a joint or paw, triggering an intense inflammatory reaction mediated by the NLRP3 inflammasome and the cytokine Interleukin-1β (IL-1β). thno.org

Models of Liver Injury:

Carbon Tetrachloride (CCl₄)-Induced Liver Injury: CCl₄ is a classic hepatotoxin used to induce both acute and chronic liver damage that progresses to fibrosis and cirrhosis. frontiersin.orgnih.gov Its toxicity depends on its metabolic activation by cytochrome P450 enzymes into a reactive free radical, which causes lipid peroxidation and hepatocyte death, primarily in the pericentral region of the liver lobule. frontiersin.orgnih.gov This model is highly reproducible and allows for the study of anti-fibrotic and regenerative effects of test compounds. xiahepublishing.com

Diet-Induced Models: Feeding mice a methionine- and choline-deficient (MCD) diet or a high-fat diet (HFD) can induce features of metabolic dysfunction-associated steatotic liver disease (MASLD), including steatosis, inflammation (steatohepatitis), and fibrosis. nih.govmdpi.com These models are relevant for studying metabolic liver diseases.

Table 1: Common Disease-Induced Animal Models for Preclinical Evaluation

Assessment of Pharmacodynamic Endpoints

Pharmacodynamics (PD) describes the effects of a drug on the body. allucent.com Assessing PD endpoints is crucial to demonstrate that a compound is engaging its target and producing a desired biological response in vivo. frontiersin.org The choice of endpoints is directly related to the animal model being used.

In Inflammation Models:

Physiological Measurements: In the paw edema model, the primary endpoint is the measurement of paw thickness or volume using a caliper at various time points after induction. thno.org

Biomarker Analysis: Blood or tissue samples can be analyzed for levels of key inflammatory mediators. This includes pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like cyclooxygenase-2 (COX-2), which can be measured by ELISA or qPCR.

Histopathology: Tissue sections of the inflamed paw can be stained (e.g., with Hematoxylin and Eosin) and examined microscopically to quantify the infiltration of immune cells like neutrophils.

In Liver Injury Models:

Serum Biochemistry: Blood samples are analyzed for liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). mdpi.com Elevated levels of these enzymes are indicative of hepatocyte damage.

Histopathology: Liver tissue is examined for pathological changes. Stains like Masson's trichrome are used to visualize and quantify collagen deposition, a hallmark of fibrosis. mdpi.com Immunohistochemistry for alpha-smooth muscle actin (α-SMA) is used to identify activated hepatic stellate cells, the primary collagen-producing cells in the injured liver. mdpi.com

Gene Expression: The expression of genes related to fibrosis (e.g., Col1a1, Timp1) and inflammation (Tnf, Il6) in liver tissue can be quantified using qPCR.

Table 2: Examples of Pharmacodynamic Endpoints in Preclinical Models

In silico Computational Modeling

Computational methods, collectively known as in silico modeling, are increasingly used to accelerate drug discovery and provide insights that are difficult to obtain through experimental means alone.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a powerful computational technique used to simulate the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, atomistic view of how a compound like this compound interacts with its biological target. mdpi.comuni-koeln.de

Principles and Applications:

System Setup: An MD simulation begins with the 3D atomic coordinates of the system, which typically includes the target protein and the ligand (this compound) solvated in a box of water molecules and ions to mimic physiological conditions. The interactions between atoms are described by a set of parameters known as a force field. libretexts.org

Simulation: The simulation algorithm calculates the forces on each atom at a given instant and uses this information to update the positions and velocities of the atoms over a small time step (on the order of femtoseconds). libretexts.org Repeating this process millions of times allows for the simulation of the system's evolution over nanoseconds to microseconds. plos.org

Analysis: The resulting trajectory provides a wealth of information. Researchers can analyze the stability of the compound in the binding site, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), observe conformational changes in the protein induced by binding, and calculate the binding free energy.

For this compound, once a molecular target has been identified and its 3D structure is known, MD simulations could be used to:

Predict the most likely binding pose of the compound within the target's active site.

Assess the stability of the predicted binding pose over time.

Identify the specific amino acid residues that are critical for binding, guiding future medicinal chemistry efforts to optimize the compound's potency and selectivity.

Understand how mutations in the target protein might affect binding and lead to drug resistance.

MD simulations serve as a computational microscope, offering dynamic insights into molecular recognition events that complement and guide experimental research. nih.gov

Bioinformatics and Network Pharmacology for Target Identification

Bioinformatics and network pharmacology have emerged as powerful tools to elucidate the complex mechanisms of action of natural compounds like this compound. rsc.org These computational approaches allow researchers to navigate the intricate web of interactions between chemical constituents and biological systems, moving beyond the traditional "one drug, one target" paradigm to a more holistic "network target, multicomponent" model. plos.org

Network pharmacology integrates data from multiple sources, including chemical databases, protein-protein interaction (PPI) networks, and gene-disease associations, to construct comprehensive "component-target-disease" networks. rsc.org For this compound and other compounds, this process typically begins with identifying potential protein targets using databases such as SwissTargetPrediction. nih.gov These predicted targets are then cross-referenced with genes known to be associated with specific diseases, like diabetes or cancer, which are sourced from databases like GeneCards and DiGeNET. rsc.orgnih.gov

The resulting overlapping targets are used to construct PPI networks, often visualized and analyzed using software like Cytoscape. rsc.orgnih.gov Topological analysis of these networks helps identify key hub genes—highly connected nodes that are likely to be critical for the compound's therapeutic effects. nih.govfrontiersin.org For instance, in a study investigating the anti-diabetic effects of triterpenoids from Cyclocarya paliurus, network pharmacology identified several key targets, including STAT3, CASP3, ACP1, PTPN1, and HSD11B1, which were regulated by multiple components, including this compound. rsc.orgnih.gov

Further validation of these predicted interactions is often achieved through molecular docking simulations. rsc.org This technique models the binding affinity between a ligand (the chemical compound) and its target protein. rsc.org A lower binding energy suggests a more stable and favorable interaction. rsc.org For example, molecular docking studies have been used to confirm the binding of active compounds from medicinal plants to key protein targets identified through network pharmacology. frontiersin.orgnih.gov

The ultimate goal of this approach is to understand the synergistic effects of multiple compounds within a natural extract and to identify the key pathways through which they exert their therapeutic effects. nih.gov Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses are commonly performed on the identified target genes to reveal the biological processes and signaling pathways that are significantly modulated. plos.orgfrontiersin.org

Table 1: Key Protein Targets of this compound and Associated Compounds Identified via Network Pharmacology

Target ProteinAssociated Disease/ProcessRegulating Compounds (Including this compound)Reference
STAT3Diabetes, CancerArjunglucoside II, Cyclocarioside K, this compound, Corosolic acid, Cyclocarioside I nih.gov, rsc.org
CASP3Apoptosis, DiabetesArjunglucoside II, Cyclocarioside K, this compound, Corosolic acid, Cyclocarioside I nih.gov, rsc.org
ACP1DiabetesArjunglucoside II, Cyclocarioside K, this compound, Corosolic acid, Cyclocarioside I nih.gov, rsc.org
PTPN1DiabetesArjunglucoside II, Cyclocarioside K, this compound, Corosolic acid, Cyclocarioside I nih.gov, rsc.org
HSD11B1DiabetesArjunglucoside II, Cyclocarioside K, this compound, Corosolic acid, Cyclocarioside I nih.gov, rsc.org
ALOX12Diabetic DyslipidemiaActive ingredients of C. paliurus nih.gov, rsc.org
APPDiabetic DyslipidemiaActive ingredients of C. paliurus nih.gov, rsc.org
BCL2Diabetic DyslipidemiaActive ingredients of C. paliurus nih.gov, rsc.org
CYP2C9Diabetic DyslipidemiaActive ingredients of C. paliurus nih.gov, rsc.org

Quantitative Systems Pharmacology (QSP) for Preclinical Modeling

Quantitative Systems Pharmacology (QSP) is a modeling and simulation discipline that integrates mechanistic knowledge of biological systems with drug pharmacokinetics (PK) and pharmacodynamics (PD) to predict the effects of a drug in a quantitative manner. wikipedia.orgresearchgate.net QSP models are increasingly being utilized in preclinical drug development to provide a deeper understanding of a compound's mechanism of action and to facilitate the translation of preclinical findings to clinical settings. frontiersin.orgnih.gov

At its core, QSP employs mathematical models, often in the form of ordinary differential equations (ODEs), to describe the dynamic interactions between a drug and the biological system. wikipedia.org This approach allows for the simulation of complex physiological processes and the prediction of how a drug will influence these processes over time. frontiersin.org The development of a QSP model involves integrating a wide range of data, including information on biochemical pathways, physiological parameters, and drug-specific properties. wikipedia.orgnih.gov

In the preclinical phase, QSP modeling can be applied at various stages, from target validation to clinical candidate selection. nih.gov It can help in selecting the most promising drug candidates, identifying potential biomarkers, and designing more informative preclinical experiments. researchgate.net A key strength of QSP is its ability to explore "what-if" scenarios and generate hypotheses that can then be tested experimentally. wikipedia.org

For a compound like this compound, a QSP model could be developed to simulate its effects on specific metabolic pathways implicated in a disease. For instance, in the context of diabetes, a QSP model could integrate data on glucose homeostasis, insulin (B600854) signaling, and the identified molecular targets of this compound to predict its impact on blood glucose levels under various conditions.

The process of building a preclinical QSP model typically involves:

Defining the biological system: This includes identifying the key pathways, cell types, and physiological processes relevant to the disease and the drug's mechanism of action.

Developing a mathematical representation: The biological system is translated into a set of mathematical equations that describe the interactions and dynamics.

Parameter estimation: The model parameters are calibrated using experimental data from in vitro and in vivo preclinical studies.

Model validation: The model's predictive performance is assessed by comparing its simulations to experimental data not used in the calibration process.

While specific QSP models for this compound are not yet extensively reported in publicly available literature, the framework is well-established for other therapeutic agents. frontiersin.orgascpt.org The application of QSP to natural products like this compound holds significant promise for accelerating their development by providing a more quantitative and mechanistic understanding of their therapeutic potential.

Table 2: Potential Applications of QSP in Preclinical Research of this compound

Application AreaDescriptionPotential Insights for this compound
Target Validation Confirming the relevance of a specific molecular target for a therapeutic effect.Quantify the downstream effects of modulating targets like STAT3 or PTPN1 on disease-related pathways.
Dose-Response Prediction Simulating the relationship between drug exposure and pharmacological effect.Predict the concentration range of this compound needed to achieve a significant therapeutic effect in preclinical models.
Biomarker Identification Identifying measurable indicators of drug activity or disease progression.Suggest potential biomarkers that reflect the engagement of this compound with its targets and its impact on biological pathways.
Translational Science Bridging the gap between preclinical animal models and human clinical trials.Help in scaling findings from animal studies to predict potential human responses, guiding first-in-human study design.

Future Research Trajectories for Quadranoside Iv

Unraveling Novel Molecular Targets and Signaling Pathways

Future investigations into Quadranoside IV should prioritize the identification and validation of its molecular targets to deepen the understanding of its biological effects. While preliminary studies have associated this compound with certain proteins and pathways, a more comprehensive and mechanistic approach is required.

Network pharmacology and lipidomics-based studies have suggested that this compound may exert its effects through interactions with specific molecular targets. frontiersin.org For instance, proteins such as Protein Tyrosine Phosphatase Non-receptor type 1 (PTPN1), the Phosphoinositide 3-kinase (PI3K) family, and Phospholipase D2 (PLD2) have been identified as potential targets. frontiersin.org These interactions are thought to influence key signaling cascades, including the PI3K signaling pathway and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. frontiersin.org

Future research must move beyond computational predictions to experimental validation. Techniques such as cellular thermal shift assays (CETSA), drug affinity responsive target stability (DARTS), and affinity chromatography-mass spectrometry could be employed to confirm direct binding between this compound and its predicted targets. Furthermore, downstream pathway analysis using methods like Western blotting and reporter gene assays in relevant cell models will be crucial to confirm that target engagement translates into modulation of signaling activity. Exploring a wider range of potential targets beyond the currently predicted ones is also a critical avenue for discovering novel mechanisms of action.

Identified Potential Targets & Pathways for this compound Associated Function Reference
Molecular Targets
Protein Tyrosine Phosphatase Non-receptor type 1 (PTPN1)Negative regulator of insulin (B600854) signaling pathway frontiersin.org
Phosphoinositide 3-kinase (PI3K) familyInvolved in cell growth, proliferation, differentiation, motility, survival frontiersin.org
Phospholipase D2 (PLD2)Involved in signal transduction, membrane trafficking, and cytoskeletal organization frontiersin.org
Signaling Pathways
PI3K signaling pathwayCrucial for regulating cell cycle, survival, and metabolism frontiersin.org
MAPK signaling pathwayRegulates cell proliferation, differentiation, and apoptosis frontiersin.org

Discovery of New Biological Activities in Diverse Preclinical Models

Initial research has attributed several biological activities to this compound. It has demonstrated significant hepatoprotective effects against D-galactosamine (D-GalN)/tumor necrosis factor-alpha (TNF-alpha)-induced cell death in primary cultured mouse hepatocytes. researchgate.net Additionally, studies have pointed towards its potential anti-inflammatory and anti-diabetic properties. nih.govmdpi.com An investigation into compounds isolated from Heritiera littoralis showed that this compound exhibited moderate inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, suggesting anti-inflammatory potential. mdpi.com

The next frontier of research should involve screening this compound for new biological activities across a diverse range of preclinical models. Given the known roles of its potential targets (PI3K, MAPK), exploring its efficacy in disease models where these pathways are dysregulated is a logical step. frontiersin.org This includes various cancer models, neurodegenerative diseases, and other metabolic disorders beyond diabetes. For example, the neuroprotective effects of other triterpenes have been documented, providing a rationale for investigating this compound in models of Alzheimer's or Parkinson's disease. nih.gov Such studies would broaden the therapeutic applicability of this compound and could reveal previously unknown pharmacological benefits.

Advancements in Synthetic Methodologies for Complex Analogues

The structural complexity of this compound, a triterpene glycoside, presents significant challenges for total synthesis and the creation of analogues. Developing efficient and versatile synthetic routes is paramount for conducting detailed structure-activity relationship (SAR) studies. Future research should focus on modern synthetic methodologies that allow for the stereoselective synthesis and late-stage modification of the this compound scaffold. nih.gov

Strategies could include the development of a robust route that builds the molecule from a chiral starting material, introducing key functionalities via reactions like palladium-catalyzed cross-coupling. nih.gov Methodologies such as the Huisgen cycloaddition ("click chemistry") or the Staudinger ligation could be adapted for the late-stage diversification of the core structure, enabling the rapid generation of a library of complex analogues. nih.govgvpcdpgc.edu.in The synthesis of conformationally restricted analogues could also provide valuable insights into the bioactive conformation of the molecule. mdpi.com Overcoming challenges, such as the difficult hydrolysis of certain functional groups observed in the synthesis of related compounds, will be a key aspect of this research. nih.gov The successful development of these synthetic methods will be instrumental in optimizing the potency and pharmacokinetic properties of this compound-based therapeutic leads.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Studies

To gain a holistic understanding of the cellular response to this compound, future studies must integrate various "omics" technologies. frontlinegenomics.comteknoscienze.com These high-throughput techniques provide a system-wide view of molecular changes and can reveal novel mechanistic insights that are not apparent from single-target studies. scielo.org.mxmdpi.com

Proteomics: Can be used to create a comprehensive profile of all proteins whose expression levels change in response to this compound treatment. This can help identify not only direct targets but also downstream effectors and compensatory pathways, offering a snapshot of the cellular protein environment at a specific time. frontlinegenomics.com

Metabolomics: This approach analyzes the complete set of metabolites within a biological system. For this compound, metabolomics can elucidate how the compound alters cellular metabolism, which is particularly relevant for its anti-diabetic potential. It can identify shifts in key metabolic pathways, building upon initial lipidomics studies that have already linked it to lipid metabolism. frontiersin.orgteknoscienze.com

Transcriptomics: The study of the complete set of RNA transcripts can reveal how this compound affects gene expression, providing clues about the signaling pathways and transcription factors it modulates. frontlinegenomics.com

By combining data from these different omics platforms, a multi-omics approach can construct a detailed map of the molecular mechanisms underpinning this compound's bioactivity, from gene to protein to metabolite. frontlinegenomics.comteknoscienze.com

Development of Advanced Bioanalytical Techniques for Complex Matrices

The accurate quantification of this compound and its potential metabolites in complex biological matrices (e.g., plasma, urine, tissues) is essential for preclinical pharmacokinetic and pharmacodynamic studies. cuni.czbioanalyticalresearch.com The inherent complexity of these matrices, which contain numerous interfering substances, poses significant analytical challenges, often leading to "matrix effects" that can compromise data accuracy. bioanalyticalresearch.comeijppr.comnih.gov

Future research must focus on developing and validating robust and sensitive bioanalytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly selective technique well-suited for this purpose. cuni.czeijppr.com Key areas for development include:

Advanced Sample Preparation: Moving beyond simple protein precipitation to more sophisticated techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and modern microextraction methods to efficiently isolate this compound and remove matrix components. bioanalyticalresearch.comnih.gov

Chromatographic Separation: Optimizing chromatographic conditions, potentially using techniques like hydrophilic interaction chromatography (HILIC) for polar compounds, to achieve better separation from co-eluting matrix interferences. cuni.cz

Matrix Effect Mitigation: Systematically assessing and minimizing matrix effects, potentially through the use of stable isotopically labeled internal standards (SIL-ISs) that can accurately track and correct for variations in ionization efficiency. cuni.cznih.gov

The development of these advanced bioanalytical methods will ensure the generation of reliable data, which is fundamental for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its analogues.

Objective Key Methodologies & Approaches
Unraveling Novel Molecular Targets and Signaling Pathways To identify and validate the direct molecular targets and the signaling cascades modulated by this compound.Target prediction (network pharmacology), CETSA, DARTS, affinity chromatography, Western blotting, reporter gene assays.
Discovery of New Biological Activities To explore the therapeutic potential of this compound in a wider range of diseases.In vitro and in vivo screening in diverse preclinical models (e.g., oncology, neurodegeneration, metabolic diseases).
Advancements in Synthetic Methodologies To develop efficient synthetic routes for this compound and its analogues to enable SAR studies.Total synthesis, late-stage functionalization, click chemistry, stereoselective synthesis, development of conformationally restricted analogues.
Integration of Omics Technologies To obtain a system-level understanding of the compound's mechanism of action.Proteomics, metabolomics, transcriptomics, integrated multi-omics data analysis.
Development of Advanced Bioanalytical Techniques To enable accurate quantification of this compound in complex biological samples for pharmacokinetic studies.LC-MS/MS method development, advanced sample preparation (SPE, microextraction), matrix effect assessment and mitigation.

Q & A

Q. How is Quadranoside IV isolated and purified from natural sources, and what analytical methods validate its structural integrity?

this compound isolation typically involves solvent extraction (e.g., methanol/water mixtures) followed by chromatographic techniques like HPLC or column chromatography. Structural validation employs NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) to confirm molecular weight and glycosidic linkages . Purity assessment requires HPLC-DAD/ELSD, with thresholds ≥95% for pharmacological studies. Researchers must document solvent ratios, retention times, and spectral peaks to ensure reproducibility .

Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity, and how are confounding variables controlled?

Standard assays include cytotoxicity (MTT assay), anti-inflammatory (COX-2 inhibition), and antioxidant (DPPH/ABTS radical scavenging) models. Controls involve:

  • Negative/positive controls (e.g., dimethyl sulfoxide for solvent effects; ascorbic acid for antioxidant baselines).
  • Dose-response curves (3–5 concentrations, triplicate runs) to assess EC₅₀ values.
  • Cell line validation (e.g., HepG2 for hepatotoxicity; RAW 264.7 for inflammation) to ensure model relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

Contradictions often arise from:

  • Model specificity : Differences in cell lines (e.g., cancer vs. normal cells) or animal species.
  • Dosage variability : Non-linear pharmacokinetics at high vs. low doses. Mitigation strategies include:
  • Meta-analysis of existing data to identify trends.
  • Knockout models (e.g., CRISPR-Cas9) to isolate molecular targets.
  • Dual-luciferase reporter assays to validate pathway activation (e.g., NF-κB or Nrf2) .

Q. What experimental designs are optimal for studying this compound’s synergistic effects with other phytochemicals?

Use fractional inhibitory concentration (FIC) indices or isobologram analysis to quantify synergy. Key steps:

  • Combinatorial screening : Pair this compound with compounds sharing overlapping metabolic pathways (e.g., flavonoids or terpenoids).
  • Statistical modeling : Chou-Talalay method for dose-effect matrices.
  • Omics integration : Transcriptomics/proteomics to map network-level interactions .

Q. How should researchers address variability in this compound’s bioavailability across in vivo models?

Variability stems from ADME (absorption, distribution, metabolism, excretion) differences. Solutions include:

  • Pharmacokinetic profiling : LC-MS/MS to track plasma/tissue concentrations over time.
  • Formulation optimization : Nanoencapsulation (liposomes) or co-administration with bioavailability enhancers (e.g., piperine).
  • Species-specific dosing : Allometric scaling from rodents to primates based on body surface area .

Methodological and Analytical Challenges

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects in heterogeneous datasets?

  • Mixed-effects models to account for inter-subject variability.
  • ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
  • Machine learning : Random forest regression to identify non-linear relationships between dose and response .

Q. How can researchers ensure ethical rigor when translating this compound studies from preclinical to clinical trials?

  • Institutional Review Board (IRB) compliance : Document informed consent, risk-benefit ratios, and data anonymization.
  • 3R principles (Replacement, Reduction, Refinement) in animal studies.
  • Clinical trial registries (e.g., ClinicalTrials.gov ) for transparency .

Data Presentation and Peer Review

Q. What are the best practices for presenting this compound’s chromatographic and spectral data in publications?

  • Raw data repositories : Upload NMR/FID files to platforms like Zenodo.
  • Spectral annotations : Label key peaks (e.g., anomeric protons in glycosides) and include reference compounds.
  • Minimum reporting standards : MIAME (Microarray) or ARRIVE (animal studies) guidelines .

Q. How should researchers respond to peer critiques about incomplete mechanistic data for this compound?

  • Supplemental validation : Conduct siRNA silencing or Western blotting to confirm protein targets.
  • Limitations section : Explicitly state unresolved pathways and propose follow-up studies.
  • Collaborative revisions : Engage with reviewers to refine experimental scope .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
quadranoside IV
Reactant of Route 2
quadranoside IV

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.